Capadenoson
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWCLNVRIKQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969597 | |
| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544417-40-5 | |
| Record name | Capadenoson [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544417405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capadenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Capadenoson | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPADENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O519NVW73R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Agonist Mechanism of Capadenoson: A Technical Overview
For Immediate Release
Capadenoson, a novel small molecule, exhibits a unique mechanism of action primarily as a high-affinity partial agonist for the adenosine A1 receptor (A1R) and a potent agonist for the adenosine A2B receptor (A2BR).[1][2][3] This dual activity positions this compound as a compound of interest for researchers and drug development professionals exploring therapeutic interventions in cardiovascular and other diseases. Initially classified as a selective A1R partial agonist, emerging evidence has led to its reclassification as a dual A1R/A2BR agonist.[1][3]
Core Mechanism of Action
This compound's therapeutic potential is rooted in its interaction with two distinct adenosine receptor subtypes, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.
Adenosine A1 Receptor (A1R) Partial Agonism:
This compound acts as a partial agonist at the A1R, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, adenosine. The A1R is predominantly coupled to the inhibitory G protein, Gi/o. Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the cardioprotective effects observed with A1R activation.
Adenosine A2B Receptor (A2BR) Agonism:
In addition to its A1R activity, this compound is a potent agonist at the A2BR. The A2BR is typically coupled to the stimulatory G protein, Gs. Activation of the A2BR by this compound leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This activity is significant in cardiac fibroblasts and cardiomyocytes and may contribute to cardioprotection and modulation of cardiac fibrosis.
Quantitative Pharmacological Profile
The binding affinity and functional potency of this compound at the different adenosine receptor subtypes have been characterized through various in vitro assays.
Binding Affinity
| Receptor Subtype | K_i_ (nM) |
| A1 | Not explicitly stated |
| A2A | Not explicitly stated |
| A2B | ~300 |
| A3 | No significant activity |
Functional Potency
| Receptor Subtype | EC_50_ (nM) |
| A1 | 0.1 |
| A2A | 1400 |
| A2B | 1.1 |
| A3 | No significant activity |
Signaling Pathways
The differential engagement of G proteins by this compound at the A1 and A2B receptors initiates distinct downstream signaling cascades.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in vitro pharmacological assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (K_i_ values) of this compound for the different adenosine receptor subtypes.
Objective: To quantify the affinity of this compound for human adenosine receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine A1, A2A, A2B, or A3 receptors.
-
Radioligand: A specific radioligand for each receptor subtype is used (e.g., [³H]DPCPX for A1R).
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G proteins following agonist binding to a GPCR.
Objective: To determine the ability of this compound to activate G proteins coupled to adenosine receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target adenosine receptor are used.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
G Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC_50_) is determined.
cAMP Accumulation Assays
This assay directly measures the functional consequence of adenylyl cyclase activation or inhibition.
Objective: To quantify the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture: Whole cells expressing the target adenosine receptor are used (e.g., CHO cells).
-
Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with varying concentrations of this compound. For A1R (Gi-coupled), cells are co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The EC_50_ for stimulation (A2BR) or inhibition (A1R) of cAMP production is calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Capadenoson: A Technical Guide to a Partial Adenosine A1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capadenoson (BAY 68-4986) is a non-nucleoside, orally bioavailable small molecule that acts as a partial agonist at the adenosine A1 receptor (A1AR).[1] Initially developed for cardiovascular indications such as atrial fibrillation and stable angina, its unique pharmacological profile has garnered significant interest.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. Notably, evidence suggests that this compound also exhibits biased agonism at the adenosine A2B receptor (A2BAR), potentially contributing to its overall therapeutic effects.[2] This document synthesizes preclinical and clinical findings to serve as a detailed resource for researchers and drug development professionals exploring the therapeutic potential of partial adenosine A1 receptor agonists.
Introduction
Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, coupled to inhibitory G proteins (Gi/o), is a key regulator of cardiac function. Activation of A1AR in the heart produces negative chronotropic (decreased heart rate), dromotropic (decreased atrioventricular conduction), and inotropic (decreased contractility) effects. These actions make the A1AR an attractive therapeutic target for conditions such as cardiac arrhythmias and ischemia.
However, the clinical development of full A1AR agonists has been hampered by on-target side effects, including excessive bradycardia and atrioventricular block. Partial agonists, such as this compound, offer a potential solution by providing a ceiling to the maximal physiological response, thereby offering a wider therapeutic window. This compound was designed to elicit the beneficial anti-ischemic effects of A1AR activation while minimizing the risk of adverse cardiovascular events.[1]
Mechanism of Action
This compound functions as a partial agonist at the human adenosine A1 receptor.[1] Its mechanism involves binding to the A1AR and inducing a conformational change that leads to the activation of downstream signaling pathways, albeit to a lesser extent than a full agonist. The primary signaling cascade initiated by A1AR activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
More recent studies have revealed a more complex pharmacological profile for this compound. It has been shown to act as a biased agonist at the adenosine A2B receptor, preferentially activating cAMP signaling pathways over other potential downstream effectors. This dual activity at both A1 and A2B receptors may contribute to its cardioprotective effects.
Signaling Pathways
The signaling pathways activated by this compound are depicted below.
Quantitative Pharmacological Data
The following tables summarize the in vitro and preclinical pharmacokinetic data for this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |
| Adenosine A1 | Human | Radioligand Binding | Ki | ~0.3 - 1.0 |
| Adenosine A1 | Human | Functional (cAMP) | EC50 | 0.1 |
| Adenosine A2A | Human | Functional (cAMP) | EC50 | 1,400 |
| Adenosine A2B | Human | Functional (cAMP) | EC50 | 1.1 |
| Adenosine A3 | Human | Functional | - | No significant activity |
Table 2: Partial Agonist Activity of this compound at the Human A1 Adenosine Receptor
| Assay Type | Full Agonist Comparator | Emax (% of Full Agonist) |
| [35S]GTPγS Binding | CCPA | 74 ± 2% |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability (%) |
| Rat | Oral | N/A | N/A | N/A | ~25 min (for CPA, a related compound) | Good |
| Dog | Oral | 7.5 mg BID | N/A | N/A | N/A | N/A |
| Human | Oral | 4 mg | N/A | N/A | ~20 h | N/A |
| N/A: Data not available in the reviewed literature. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay for A1 Adenosine Receptor
This protocol is a representative method for determining the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Protocol Details:
-
Membrane Preparation:
-
Tissues or cells expressing the A1 adenosine receptor (e.g., CHO-A1 cells, rat brain cortex) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX) with the membrane preparation.
-
Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1AR ligand.
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as percent specific binding versus the logarithm of the this compound concentration to generate a competition curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism and is used to determine the potency (EC50) and efficacy (Emax) of this compound.
Protocol Details:
-
Reaction Mixture:
-
Prepare a reaction buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Add the membrane preparation expressing the A1AR.
-
Add [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Add varying concentrations of this compound or a full agonist for comparison.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) by non-linear regression.
-
The partial agonist nature of this compound is determined by comparing its Emax to that of a known full A1AR agonist.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Protocol Details:
-
Cell Culture:
-
Use a cell line stably expressing the human A1 adenosine receptor, such as Chinese Hamster Ovary (CHO) cells.
-
Culture the cells to an appropriate confluency in multi-well plates.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
Simultaneously, treat the cells with increasing concentrations of this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP response) through non-linear regression.
-
Clinical Development and Future Directions
This compound has undergone Phase IIa clinical trials for atrial fibrillation and stable angina. In patients with stable angina, this compound demonstrated a dose-dependent reduction in heart rate during exercise, which was associated with an increase in total exercise time. The clinical trial in patients with persistent or permanent atrial fibrillation (NCT00568945) aimed to evaluate the effect of this compound on ventricular rate; however, detailed results from this study are not publicly available, though some reports indicate no significant effect on resting heart rate.
The discovery of this compound's activity at the A2B receptor opens new avenues for research. The biased agonism at this receptor subtype could contribute to cardioprotective effects independent of its A1AR-mediated actions. Future research should focus on further elucidating the interplay between A1 and A2B receptor signaling in the context of this compound's overall pharmacological profile. Understanding the structure-activity relationships that govern this dual and biased agonism could lead to the design of next-generation partial adenosine receptor agonists with improved therapeutic indices for a range of cardiovascular and potentially other diseases.
Conclusion
This compound represents a significant step in the development of safer adenosine receptor-targeted therapies. Its characterization as a partial A1AR agonist with biased agonist activity at the A2BAR highlights the complexity of GPCR pharmacology and the potential for designing drugs with nuanced mechanisms of action. This technical guide provides a consolidated resource of the quantitative data and experimental methodologies that form the basis of our current understanding of this compound, intended to facilitate further research and development in this promising area of cardiovascular pharmacology.
References
Capadenoson: A Deep Dive into its A1 Adenosine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capadenoson (BAY 68-4986) is a non-nucleoside compound that has been a subject of significant interest in cardiovascular research. Initially characterized as a highly selective partial agonist for the A1 adenosine receptor (A1AR), emerging evidence has challenged this classification, revealing potent activity at the A2B adenosine receptor (A2BAR) as well. This technical guide provides a comprehensive analysis of this compound's receptor selectivity profile, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to offer a nuanced understanding of its pharmacological properties. The conflicting data in the scientific literature underscores the complexity of its mechanism of action and suggests a re-evaluation of this compound as a dual A1AR/A2BAR agonist.
Quantitative Analysis of this compound's Receptor Selectivity
The selectivity of this compound for the A1 adenosine receptor has been a topic of evolving research, with different studies presenting conflicting data. Below is a summary of the available quantitative data from key studies to provide a comparative overview.
Table 1: Functional Potency (EC50) of this compound at Human Adenosine Receptors
| Receptor Subtype | EC50 (nM) - Albrecht-Küpper et al. (2012)[1][2] | EC50 (nM) - Baltos et al. (2017)[3] |
| A1AR | 0.1 | 0.66 |
| A2AAR | 180 (calculated from selectivity factor) | 1,400 |
| A2BAR | 90 (calculated from selectivity factor) | 1.1 |
| A3AR | No significant activity | Not reported |
Data from Albrecht-Küpper et al. (2012) for A2AAR and A2BAR are calculated based on the reported selectivity factors of 1,800 and 900, respectively, relative to the A1AR EC50 of 0.1 nM.
Table 2: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
The data presented highlights a significant discrepancy in the reported selectivity of this compound. While early reports suggested high selectivity for the A1AR, subsequent research indicates that it possesses potent agonist activity at the A2BAR, with an EC50 value in the low nanomolar range, comparable to its potency at the A1AR.[3] This has led to the proposal of reclassifying this compound as a dual A1AR/A2BAR agonist.[3]
Signaling Pathways and Experimental Workflows
To understand the experimental basis of these findings, it is crucial to examine the underlying signaling pathways and the workflows of the assays used to determine receptor selectivity.
A1 and A2B Adenosine Receptor Signaling Pathways
This compound's interaction with A1 and A2B adenosine receptors triggers distinct intracellular signaling cascades. The A1AR primarily couples to inhibitory G proteins (Gi/o), while the A2BAR couples to stimulatory G proteins (Gs), and in some contexts, to Gq proteins.
References
Capadenoson: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capadenoson (BAY 68-4986) is a non-nucleoside small molecule that has been investigated for its therapeutic potential in cardiovascular conditions, including stable angina and atrial fibrillation. It is characterized as a partial agonist of the adenosine A1 receptor (A1R) and, more recently, has been identified as a biased agonist at the adenosine A2B receptor (A2BR). This dual activity contributes to a complex pharmacological profile, offering potential therapeutic benefits while mitigating some of the side effects associated with full adenosine receptor agonists. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding and functional activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its effects primarily through its interaction with two subtypes of adenosine receptors:
-
Adenosine A1 Receptor (A1R) Partial Agonism: The A1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. As a partial agonist, this compound binds to the A1R and elicits a submaximal response compared to the endogenous full agonist, adenosine. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of A1R activation include the modulation of ion channels, such as the activation of inwardly rectifying potassium channels (leading to hyperpolarization) and the inhibition of calcium channels, as well as the activation of phospholipase C (PLC). These actions contribute to the negative chronotropic (decreased heart rate) and dromotropic (decreased atrioventricular conduction) effects observed with A1R activation.
-
Adenosine A2B Receptor (A2BR) Biased Agonism: The A2BR is a GPCR that primarily couples to the stimulatory G-protein, Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. Recent studies have revealed that this compound acts as a biased agonist at the A2BR, preferentially activating the Gs-cAMP signaling pathway over other potential downstream pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This biased agonism may contribute to the cardioprotective effects of this compound.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Ki (nM) | Reference |
| Adenosine A2B | Human | ~300 | [1] |
Note: Specific Ki values for this compound at the human A1 and A2A receptors were not explicitly found in the reviewed literature. However, its high potency and selectivity for the A1 receptor are well-established through functional assays.
Table 2: Functional Activity of this compound
| Receptor Subtype | Species | Assay Type | EC50 (nM) | Intrinsic Activity | Reference |
| Adenosine A1 | Human | cAMP Inhibition | 0.1 | Partial Agonist | [2] |
| Adenosine A2A | Human | cAMP Accumulation | 1400 | Weak Agonist | [1] |
| Adenosine A2B | Human | cAMP Accumulation | 1.1 | Biased Agonist | [1] |
| Adenosine A3 | Human | - | No significant activity | - | [2] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Cmax | T1/2 | Oral Bioavailability (%) | Reference |
| Human | Oral (1, 2.5, 5, 10, 20 mg single doses) | Dose-dependent increase | - | Sufficient for oral treatment |
Note: Detailed quantitative pharmacokinetic parameters for this compound in preclinical species and humans, such as specific Cmax, half-life, and oral bioavailability percentages, are not extensively available in the public domain. Clinical trial data indicates dose-proportional exposure after oral administration.
Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human adenosine A1 receptor using the selective antagonist radioligand [3H]-DPCPX.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[3H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine) radioligand.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM R-PIA (N6-(R)-phenylisopropyladenosine) or another suitable A1R ligand.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of [3H]-DPCPX at a final concentration near its Kd (e.g., 0.5-2 nM).
-
50 µL of assay buffer (for total binding), non-specific binding control (for non-specific binding), or test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Adenosine A2B Receptor
This protocol describes a cell-based functional assay to measure the ability of a test compound to stimulate cAMP production via the human adenosine A2B receptor, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Materials:
-
Cells stably expressing the human adenosine A2B receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer.
-
Test compound (this compound) at various concentrations.
-
Reference agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture and Seeding: Culture the A2BR-expressing cells and seed them into a 384-well microplate at an appropriate density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in stimulation buffer.
-
Cell Stimulation:
-
Aspirate the cell culture medium from the wells.
-
Add the PDE inhibitor to all wells.
-
Add the test compound or reference agonist at various concentrations to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection (HTRF):
-
Add the HTRF cAMP-d2 conjugate to all wells.
-
Add the HTRF anti-cAMP cryptate conjugate to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the test compound.
Mandatory Visualization
This compound's partial agonism at the A1 receptor.
This compound's biased agonism at the A2B receptor.
Workflow for a radioligand binding assay.
References
Capadenoson's Cardiovascular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capadenoson (BAY 68-4986) is a potent and selective partial agonist of the adenosine A1 receptor, which has been investigated for its therapeutic potential in various cardiovascular conditions.[1][2] More recent evidence also characterizes it as a biased agonist at the adenosine A2B receptor, adding another layer of complexity and therapeutic interest to its pharmacological profile.[3][4] This technical guide provides a comprehensive overview of this compound's effects on cardiovascular function, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the partial agonism of the adenosine A1 receptor (A1AR).[1] The A1AR is a G-protein coupled receptor (GPCR) that, upon activation in the heart, couples to inhibitory G proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately mediates negative chronotropic (decreased heart rate) and dromotropic (decreased atrioventricular conduction) effects. As a partial agonist, this compound elicits a submaximal response compared to full agonists, which is thought to contribute to its favorable safety profile by reducing the risk of excessive bradycardia and atrioventricular block.
Recent studies have revealed that this compound also acts as a biased agonist at the adenosine A2B receptor (A2BAR). A2BARs are also GPCRs, but they primarily couple to stimulatory G proteins (Gs), leading to an increase in intracellular cAMP. This compound's biased agonism at the A2BAR preferentially activates the cAMP signaling pathway. In cardiac fibroblasts, A2BAR stimulation and subsequent cAMP elevation have been shown to inhibit cell proliferation and differentiation into myofibroblasts, suggesting a potential role in mitigating cardiac fibrosis.
Signaling Pathways
The dual activity of this compound on A1 and A2B receptors results in a complex interplay of signaling pathways within the cardiovascular system.
Quantitative Data on Cardiovascular Effects
Preclinical Studies
| Study Type | Animal Model | Key Parameters Measured | This compound Dose/Concentration | Results | Reference |
| Isolated Heart (Langendorff) | Rat | Heart Rate (bpm) | 1 nM - 10 µM | Minimal reduction in heart rate from 360 ± 3 to 330 ± 6 bpm. No AV block observed. | |
| Myocardial Infarction | Rat (LAD occlusion) | Infarct Size (% of area at risk) | 0.3 mg/kg (i.v.) | Dose-dependent reduction in infarct size by 30% (from 29 ± 2% to 21 ± 3%). |
Clinical Studies
| Study Type | Patient Population | Key Parameters Measured | This compound Dose | Results | Reference |
| Phase IIa, Randomized, Double-Blind, Placebo-Controlled | 62 male patients with stable angina | Heart Rate at maximum comparable workload (bpm) | 1, 2.5, 5, 10, 20 mg (single doses) | Significant reduction in heart rate with 10 mg (-12.2 bpm) and 20 mg (-6.8 bpm) doses compared to placebo. | |
| Total Exercise Time | 1, 2.5, 5, 10, 20 mg (single doses) | Increase in total exercise time observed. | |||
| Time to 1-mm ST-segment depression | 1, 2.5, 5, 10, 20 mg (single doses) | Prolongation of time to ischemia observed. |
Experimental Protocols
Isolated Perfused Rat Heart (Langendorff Method)
This ex vivo technique allows for the assessment of cardiac function independent of systemic influences.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Heart Excision: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure is kept constant.
-
Stabilization: The heart is allowed to stabilize for a period before the start of the experiment.
-
Drug Administration: this compound is administered by infusion into the perfusion buffer at various concentrations.
-
Data Acquisition: Heart rate and other contractile parameters are continuously monitored and recorded.
In Vivo Rat Model of Myocardial Infarction
This model is used to assess the cardioprotective effects of a drug against ischemia-reperfusion injury.
Methodology:
-
Animal Preparation: Male rats are anesthetized and ventilated.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.
-
Ischemia Induction: The LAD is occluded by tightening the suture, leading to myocardial ischemia.
-
Drug Administration: this compound or placebo is administered intravenously prior to the induction of ischemia.
-
Reperfusion: After a defined period of ischemia, the suture is released to allow for reperfusion of the coronary artery.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using specific staining techniques (e.g., triphenyltetrazolium chloride staining).
Clinical Trial in Patients with Stable Angina
This study was a randomized, double-blind, placebo-controlled, single dose-escalating trial to evaluate the efficacy and safety of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Capadenoson: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capadenoson (BAY 68-4986) is a non-nucleoside, partial agonist of the adenosine A1 receptor (A1AR) that has been investigated for various cardiovascular therapeutic applications.[1] Initially developed for conditions such as stable angina and atrial fibrillation, its unique pharmacological profile has also suggested potential benefits in heart failure.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. Recent findings suggesting a dual agonist activity at the adenosine A2B receptor (A2BAR) are also explored, adding a new dimension to its potential therapeutic applications.[3][4]
Mechanism of Action
This compound primarily acts as a partial agonist at the adenosine A1 receptor, a G-protein coupled receptor. A1AR activation is known to mediate various physiological effects, particularly in the cardiovascular system. These include slowing of the heart rate, protection against ischemia-reperfusion injury, and modulation of neurotransmitter release. The partial agonism of this compound is a key characteristic, offering the potential for therapeutic benefits with a reduced side-effect profile compared to full A1AR agonists, such as significant bradycardia.
More recently, this compound has been identified as a biased agonist at the adenosine A2B receptor, with a preference for the cAMP signaling pathway. This dual A1AR/A2BAR activity could contribute to its cardioprotective effects and modulation of cardiac fibrosis.
Signaling Pathways
The activation of the A1 adenosine receptor by this compound initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A1AR activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.
The newly discovered interaction with the A2B adenosine receptor involves Gs protein coupling, which stimulates adenylyl cyclase activity and increases intracellular cAMP. The biased nature of this compound's agonism at this receptor suggests a preference for this specific downstream pathway.
Figure 1: this compound's dual signaling pathways.
Potential Therapeutic Applications
Cardiovascular Diseases
The primary focus of this compound research has been on cardiovascular diseases.
-
Stable Angina: Clinical trials have investigated this compound's efficacy in patients with stable angina. The rationale is that by reducing heart rate, especially during exercise, the myocardial oxygen demand is decreased, thus alleviating ischemic symptoms.
-
Heart Failure: Preclinical studies in animal models of heart failure have shown that chronic administration of this compound can improve left ventricular function and prevent progressive cardiac remodeling. Its partial A1AR agonism and potential A2BAR activity may contribute to these beneficial effects.
-
Atrial Fibrillation: this compound has been evaluated in Phase IIa clinical trials for patients with atrial fibrillation. The mechanism likely involves the A1AR-mediated slowing of atrioventricular nodal conduction.
-
Myocardial Infarction (Cardioprotection): In preclinical models of acute myocardial infarction, this compound has demonstrated a cardioprotective effect by reducing infarct size.
Neuropathic Pain
While adenosine A1 receptor activation is generally considered to have analgesic effects, studies with this compound in animal models of neuropathic pain did not show a significant reduction in mechanical hypersensitivity. This suggests that partial A1AR agonism with this compound may not be a viable approach for treating neuropathic pain.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
| Parameter | Value | Species/System | Reference |
| Receptor Binding & Activity | |||
| EC50 (human A1R) | 0.1 nM | Human | |
| A1R Partial Agonism (% of CCPA) | 74 ± 2% | [35S]-GTPγS binding assay | |
| Selectivity (vs. A2a) | 1,800-fold | Human | |
| Selectivity (vs. A2b) | 900-fold | Human | |
| Activity on A3R | No significant activity | Human |
Table 1: Receptor Binding and Activity Profile of this compound.
| Study Type | Endpoint | Dose/Concentration | Result | Reference |
| Preclinical: Cardioprotection | ||||
| Rat model of acute MI | Infarct Size Reduction | 0.3 mg/kg i.v. | 30% decrease (from 29 ± 2% to 21 ± 3%) | |
| Preclinical: Heart Failure | ||||
| Dog model of heart failure | Left Ventricular Function | Oral administration for 12 weeks | Improved LV function and prevented remodeling | |
| Clinical: Stable Angina | ||||
| Phase IIa | Heart Rate Reduction (at max workload) | 10 mg | 12.2 beats per min reduction (p=0.0002 vs placebo) | |
| Phase IIa | Heart Rate Reduction (at max workload) | 20 mg | 6.8 beats per min reduction (p=0.032 vs placebo) | |
| Phase IIa | Total Exercise Time | Not specified | Increased | |
| Phase IIa | Time to 1-mm ST-segment depression | Not specified | Increased |
Table 2: Summary of Preclinical and Clinical Efficacy Data for this compound.
Experimental Protocols
[35S]GTPγS Binding Assay
This assay is used to determine the functional activity of G-protein coupled receptor agonists.
Figure 2: Workflow for [35S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Membranes from the cortex are prepared as previously described.
-
Incubation: 5 µg of membrane protein is incubated with varying concentrations of this compound (or a reference full agonist like CCPA) in a binding buffer. The buffer typically contains 50 mM Tris/HCl (pH 7.4), 2 mM triethylamine, 1 mM EDTA, 5 mM MgCl2, 10 µM GDP, 1 mM dithiothreitol, 100 mM NaCl, 0.2 U/ml adenosine deaminase, 0.2 nM [35S]GTPγS, and 0.5% bovine serum albumin.
-
Incubation Conditions: The incubation is carried out for 2 hours at 25°C.
-
Non-specific Binding: Non-specific binding is determined in the presence of 10 µM GTPγS.
-
Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified using liquid scintillation counting.
In Vivo Model of Acute Myocardial Infarction
This protocol is used to assess the cardioprotective effects of a compound.
Methodology:
-
Animal Model: The study is typically conducted in rats.
-
Surgical Procedure: A transient occlusion of the left anterior descending (LAD) coronary artery is performed to induce myocardial ischemia.
-
Drug Administration: this compound (e.g., 0.3 mg/kg) or a placebo is administered intravenously prior to the ischemic event.
-
Reperfusion: The occlusion is released to allow for reperfusion of the cardiac tissue.
-
Infarct Size Measurement: At the end of the experiment, the heart is excised, and the area at risk and the infarct size are determined, often using histological staining techniques. The infarct size is typically expressed as a percentage of the area at risk.
Clinical Trial Status
This compound has undergone Phase IIa clinical trials for stable angina and atrial fibrillation. However, it was subsequently withdrawn from clinical trials for these indications. A derivative of this compound, Neladenoson bialanate, which is a more selective partial A1AR agonist, has been investigated for the treatment of chronic heart failure.
Conclusion
This compound is a well-characterized partial adenosine A1 receptor agonist with demonstrated preclinical efficacy in models of cardiovascular disease. Its partial agonism offers a potential safety advantage over full agonists. The recent discovery of its biased agonism at the A2B receptor adds a layer of complexity and potential therapeutic benefit to its pharmacological profile. While clinical development for angina and atrial fibrillation was discontinued, the knowledge gained from the study of this compound continues to inform the development of next-generation adenosine receptor modulators for cardiovascular and other diseases. Further research is warranted to fully elucidate the therapeutic implications of its dual A1AR/A2BAR activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Capadenoson: A Technical Guide to its Synthesis and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capadenoson (BAY 68-4986) is a non-nucleoside, partial adenosine A₁ receptor agonist that has been investigated for its therapeutic potential in cardiovascular conditions. More recent findings have also classified it as a biased agonist at the adenosine A₂B receptor, revealing a more complex pharmacological profile. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a likely synthetic pathway for this compound based on established chemical literature. Furthermore, it details its mechanism of action through relevant signaling pathways and provides an experimental protocol for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule belonging to the 2-aminopyridine-3,5-dicarbonitrile class of compounds. Its systematic IUPAC name is 2-amino-6-[[[2-(4-chlorophenyl)-4-thiazolyl]methyl]thio]-4-[4-(2-hydroxyethoxy)phenyl]-3,5-pyridinedicarbonitrile[1][2].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-6-[[[2-(4-chlorophenyl)-4-thiazolyl]methyl]thio]-4-[4-(2-hydroxyethoxy)phenyl]-3,5-pyridinedicarbonitrile | [1][2] |
| Synonyms | BAY 68-4986 | [3] |
| CAS Number | 544417-40-5 | |
| Molecular Formula | C₂₅H₁₈ClN₅O₂S₂ | |
| Molecular Weight | 520.03 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| UV Absorption (λmax) | 295, 346 nm | |
| SMILES | NC1=NC(SCC2=CSC(C3=CC=C(Cl)C=C3)=N2)=C(C#N)C(C4=CC=C(OCCO)C=C4)=C1C#N | |
| InChI Key | CITWCLNVRIKQAF-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process involving the construction of two key heterocyclic intermediates followed by their coupling. The overall synthetic strategy is outlined below.
Experimental Protocols
The following protocols are based on established procedures for analogous chemical transformations.
Step 1: Synthesis of 2-(4-chlorophenyl)-4-(chloromethyl)thiazole (Intermediate 2)
This intermediate can be prepared in a two-step sequence starting from 2-(4-chlorophenyl)thiazole, which is synthesized from 4-chlorothiobenzamide.
-
Part A: Synthesis of 2-(4-chlorophenyl)thiazole
-
A mixture of 4-chlorothiobenzamide (0.07 mol), bromoacetaldehyde dimethyl acetal (0.07 mol), and concentrated hydrochloric acid (2 mL) in ethanol (280 mL) is heated at reflux for 18-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (eluent: methylene chloride/n-hexane) to yield 2-(4-chlorophenyl)thiazole.
-
-
Part B: Synthesis of 2-(4-chlorophenyl)-4-(chloromethyl)thiazole
-
(2-(4-chlorophenyl)thiazol-4-yl)methanol is dissolved in dichloromethane at 0 °C.
-
Thionyl chloride (SOCl₂, ~1.5 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The solvent and excess thionyl chloride are removed under vacuum to afford the crude product, 2-(4-chlorophenyl)-4-(chloromethyl)thiazole, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-amino-6-chloro-4-(4-(2-hydroxyethoxy)phenyl)pyridine-3,5-dicarbonitrile (Intermediate 1)
This core intermediate is synthesized via a multi-component reaction to form a pyridinethione, followed by chlorination.
-
A mixture of 4-(2-hydroxyethoxy)benzaldehyde, 2 equivalents of malononitrile, and 1 equivalent of a sulfur source (e.g., elemental sulfur) is refluxed in ethanol with a catalytic amount of a base like piperidine or morpholine.
-
This one-pot reaction assembles the 2-amino-6-mercaptopyridine scaffold.
-
The intermediate mercaptopyridine is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) to yield the 6-chloro derivative, Intermediate 1.
Step 3: Synthesis of this compound
-
To a solution of Intermediate 1 (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, ~1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of Intermediate 2 (1 equivalent) in DMF to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for several hours until TLC indicates the consumption of starting materials.
-
After cooling, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/DMF) or by column chromatography to yield this compound.
Mechanism of Action & Signaling Pathways
This compound was initially developed as a selective partial agonist for the adenosine A₁ receptor (A₁AR), a G-protein coupled receptor (GPCR). Activation of the A₁AR, which couples to the Gᵢ protein, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to various downstream effects, including anti-adrenergic activity in cardiac tissue.
More recent studies have revealed that this compound also functions as a biased agonist at the adenosine A₂B receptor (A₂BAR). Unlike its effect on A₁AR, its interaction with A₂BAR (which couples to Gₛ protein) preferentially stimulates the adenylyl cyclase/cAMP pathway over other potential downstream effectors. This finding suggests a reclassification of this compound as a dual A₁AR/A₂BAR agonist.
Key Experimental Protocol: [³⁵S]GTPγS Binding Assay
To functionally characterize the activity of this compound at its target GPCR, a [³⁵S]GTPγS binding assay is a standard and effective method. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
References
Capadenoson: A Technical Guide for Atrial Fibrillation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capadenoson (BAY 68-4986) is a novel small molecule that has been investigated for its potential therapeutic effects in cardiovascular diseases, including atrial fibrillation. Initially classified as a partial agonist of the adenosine A1 receptor (A1R), subsequent research has revealed a more complex pharmacological profile, identifying it as a dual agonist of both A1 and A2B adenosine receptors.[1][2][3] This dual activity suggests a nuanced mechanism of action that could modulate cardiac electrophysiology and cellular processes relevant to atrial fibrillation.
This technical guide provides a comprehensive overview of the current state of research on this compound for atrial fibrillation. It is designed to equip researchers, scientists, and drug development professionals with the available data on its clinical and preclinical evaluation, mechanism of action, and relevant experimental methodologies.
Clinical Development in Atrial Fibrillation
This compound underwent a Phase IIa clinical trial (NCT00568945) to investigate its effect on ventricular heart rate in patients with persistent or permanent atrial fibrillation.[4][5] The primary objective of this study was to determine if this compound could effectively lower the ventricular rate in this patient population.
While the trial has been completed, detailed quantitative results have not been formally published in peer-reviewed literature. However, a review article has stated that in this Phase II clinical study, this compound did not demonstrate a relevant effect on the modulation of heart rate in patients with persistent or permanent atrial fibrillation.
Clinical Trial Details
| Parameter | Information |
| Clinical Trial Identifier | NCT00568945 |
| Sponsor | Bayer |
| Phase | IIa |
| Indication | Persistent or Permanent Atrial Fibrillation |
| Primary Objective | To investigate the effect of this compound on ventricular heart rate. |
| Status | Completed |
Quantitative Data from a Related Clinical Trial (Stable Angina)
Although specific data from the atrial fibrillation trial is unavailable, a Phase IIa study of this compound in patients with stable angina provides some insight into its effects on heart rate at various doses. It is important to note that these data were not collected in an atrial fibrillation patient population.
| Dose of this compound | Mean Heart Rate Reduction (beats per minute) | p-value vs. Placebo |
| 10 mg | 12.2 | 0.0002 |
| 20 mg | 6.8 | 0.032 |
Mechanism of Action: Dual A1/A2B Receptor Agonism
This compound's mechanism of action is centered on its activity as a partial agonist at the adenosine A1 receptor and as an agonist at the adenosine A2B receptor. This dual agonism is crucial for understanding its potential, and perhaps limited, effects in atrial fibrillation.
Adenosine A1 Receptor Signaling
Activation of the A1 receptor, a Gi-protein coupled receptor, in cardiac tissue, particularly in the atrioventricular (AV) node, is known to have negative chronotropic (slowing heart rate) and dromotropic (slowing conduction) effects. This is primarily mediated through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. As a partial agonist, this compound was expected to produce these effects to a lesser degree than full agonists, potentially offering a safer therapeutic window with a lower risk of bradycardia or AV block.
Adenosine A2B Receptor Signaling
The A2B receptor is a Gs-protein coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling pathway is prominent in cardiac fibroblasts and cardiomyocytes. The activation of the A2B receptor by this compound, particularly its preference for the cAMP signaling pathway, suggests a role in modulating cellular processes like cardiac fibrosis.
Signaling Pathway of this compound in Cardiac Cells
Signaling pathway of this compound in cardiac cells.
Experimental Protocols
Cell Culture and cAMP Assays
-
Cell Lines: Human cardiac fibroblasts and cardiomyocytes are relevant cell types for studying the effects of this compound.
-
Protocol:
-
Cells are cultured to a suitable confluency in appropriate media.
-
Prior to the experiment, cells are typically serum-starved to reduce basal signaling activity.
-
Cells are then stimulated with varying concentrations of this compound for a defined period.
-
Intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive detection methods.
-
Results are often expressed as a percentage of the response to a known pan-adenosine receptor agonist like NECA to determine partial agonism.
-
Experimental Workflow for cAMP Assay
References
- 1. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atrial Fibrillation | Study 12679 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 5. go.drugbank.com [go.drugbank.com]
Capadenoson and Stable Angina: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capadenoson (BAY 68-4986) is an orally bioavailable, non-nucleoside partial agonist of the adenosine A1 receptor that has been investigated for its anti-ischemic properties in the context of stable angina.[1] Stable angina, a manifestation of myocardial ischemia, is characterized by transient chest discomfort resulting from an imbalance between myocardial oxygen supply and demand.[2] By activating adenosine A1 receptors, this compound was hypothesized to reduce myocardial oxygen consumption and heart rate, particularly during exercise, offering a potential therapeutic avenue for patients with this condition.[2] This technical guide provides an in-depth analysis of this compound's impact on stable angina, summarizing key clinical trial data, detailing experimental protocols, and visualizing its proposed mechanism of action. Although a Phase IIa clinical trial was conducted, its development for this indication was ultimately withdrawn.[3][4]
Mechanism of Action
This compound primarily functions as a partial agonist of the adenosine A1 receptor. Activation of myocardial A1 receptors is known to initiate a cascade of cardioprotective effects, including the inhibition of pathologies associated with ischemia and reperfusion injury. In the context of stable angina, the therapeutic rationale for a partial A1 agonist like this compound is to reduce the heart's oxygen demand during physical exertion, a common trigger for anginal attacks.
Recent research has also suggested that this compound may exhibit activity as a dual A1/A2B adenosine receptor agonist. This dual agonism could contribute to its cardiovascular effects, as A2B receptor activation has been implicated in cardioprotection and the modulation of cardiac fibrosis.
Clinical Efficacy in Stable Angina: Phase IIa Trial (NCT00518921)
A multicenter, multinational, randomized, double-blind, placebo-controlled Phase IIa clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with chronic stable angina. The study involved 62 male patients with stable angina.
Quantitative Data Summary
The primary efficacy variable was the absolute difference in heart rate (HR) at the maximum comparable level of workload between the baseline and post-dose exercise tolerance test. The effects on total exercise time and time to 1-mm ST-segment depression were also assessed.
| Dose | N | Change in Heart Rate (beats per min) at Max Workload vs. Placebo | p-value |
| 10 mg | - | -12.2 | 0.0002 |
| 20 mg | - | -6.8 | 0.032 |
| A statistically significant trend for a reduction in heart rate with increasing doses of this compound was observed (p=0.0003). |
| Outcome Measure | Result |
| Total Exercise Time | Increase observed |
| Time to 1-mm ST-segment Depression | Increase observed |
| Data presented is based on a single dose-escalating study design. |
Experimental Protocol: Phase IIa Clinical Trial (NCT00518921)
Objective: To assess the efficacy and safety of this compound in patients with chronic stable angina.
Study Design: A randomized, double-blind, placebo-controlled, single dose-escalating, multicenter trial.
Patient Population: 62 male patients aged 35 to 75 years with a primary diagnosis of chronic stable angina of mild-moderate intensity (Canadian Cardiovascular Society Functional Class II-III) and definitive coronary artery disease. Patients were required to have stable angina with no changes in their anti-anginal medication for the preceding 5 weeks.
Exclusion Criteria: Inability to withdraw current anti-anginal therapy or any concomitant therapy that would interfere with the interpretation of study results.
Treatment: Patients were randomized to receive single oral doses of either this compound (1, 2.5, 5, 10, and 20 mg) or a matching placebo in a 5:1 ratio for each dose step.
Primary Efficacy Endpoint: The absolute difference in heart rate (HR) at the maximum comparable level of workload between the baseline and post-dose exercise tolerance test at the maximum concentration of this compound.
Secondary Efficacy Endpoints:
-
Total exercise time.
-
Time to 1-mm ST-segment depression.
Safety Assessments: Monitoring of adverse events throughout the study.
Conclusion
This compound demonstrated a dose-dependent reduction in exercise-induced heart rate in male patients with stable angina, which was associated with improvements in total exercise time and time to ischemia. These findings from the Phase IIa clinical trial supported the proposed mechanism of action of this compound as a partial adenosine A1 receptor agonist. Despite these promising initial results, the clinical development of this compound for the treatment of chronic stable angina was discontinued. Further research into the dual A1/A2B receptor activity of this compound and similar compounds may provide new insights into the therapeutic potential of adenosine receptor modulation in cardiovascular diseases.
References
Methodological & Application
Application Notes and Protocols for the Use of Capadenoson in Rat Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capadenoson (BAY 68-4986) is a partial adenosine A1 receptor agonist that has demonstrated cardioprotective effects in preclinical models.[1][2] It is a non-ribose, high-affinity, and highly selective agonist for the A1 receptor.[2] While initially developed for conditions like stable angina, its mechanism of action suggests therapeutic potential in heart failure by mitigating cardiac remodeling and improving cardiac function.[3][4] Recent studies also suggest that this compound may act as a dual A1 and A2B adenosine receptor (A2BAR) agonist, which could contribute to its cardioprotective and anti-fibrotic effects. This document provides detailed protocols for utilizing this compound in a rat model of heart failure induced by coronary artery ligation.
Mechanism of Action
This compound primarily acts as a partial agonist at the adenosine A1 receptor (A1R). Activation of myocardial A1Rs is known to inhibit adenylate cyclase, modulate protein kinase C, and open ATP-sensitive potassium channels, leading to cardioprotective effects against ischemic injury, arrhythmogenesis, and adverse ventricular remodeling. As a partial agonist, this compound is designed to elicit these beneficial effects with a reduced risk of side effects associated with full A1R agonists, such as severe bradycardia and atrioventricular block. Furthermore, this compound has been shown to have significant activity at the A2B adenosine receptor (A2BAR) in cardiac fibroblasts and cardiomyocytes. A2BAR activation can also promote cardioprotection and modulate cardiac fibrosis.
Signaling Pathways
The cardioprotective effects of this compound are mediated through complex signaling cascades initiated by the activation of A1 and potentially A2B adenosine receptors.
Experimental Protocols
Rat Model of Heart Failure: Coronary Artery Ligation
This protocol describes the induction of myocardial infarction and subsequent heart failure in rats via permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal ventilator
-
Surgical instruments (scissors, forceps, needle holder, rib retractors)
-
Suture material (6-0 silk)
-
Sterile gauze and swabs
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the rat and connect it to a small animal ventilator.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the pericardium.
-
Carefully open the pericardium to expose the left atrium and the LAD.
-
Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Close the chest wall in layers.
-
Administer analgesics and allow the rat to recover in a warm, clean cage.
-
Monitor the animal closely for the first 24 hours post-surgery.
Administration of this compound
This compound can be administered orally via gavage for chronic studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (flexible or rigid)
-
Syringes
Procedure (Oral Gavage):
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Dosage Considerations:
-
An intravenous dose of 0.3 mg/kg has been shown to be cardioprotective in a rat model of acute myocardial infarction.
-
For chronic oral administration in a heart failure model, a starting dose of 1 mg/kg/day is a reasonable extrapolation, considering the need for sustained therapeutic levels. Dose-response studies may be necessary to determine the optimal therapeutic dose.
-
It is important to note that this compound has been observed to cause dose-dependent bradycardia in Sprague-Dawley rats.
Assessment of Cardiac Function
Echocardiography is a non-invasive method to serially assess cardiac structure and function.
Procedure:
-
Lightly anesthetize the rat.
-
Shave the chest area.
-
Place the rat in a supine or left lateral position.
-
Use a high-frequency ultrasound transducer to obtain two-dimensional M-mode and Doppler images from parasternal long- and short-axis views.
-
Measure the following parameters:
-
Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs)
-
Left ventricular posterior wall thickness (LVPW) and interventricular septum thickness (IVS)
-
Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Invasive hemodynamic assessment provides detailed information on cardiac function and is typically performed as a terminal procedure.
Procedure:
-
Anesthetize the rat and maintain its body temperature.
-
Insert a pressure-volume (PV) catheter into the left ventricle via the right carotid artery.
-
Record pressure and volume signals to generate PV loops.
-
Measure the following parameters:
-
Heart rate (HR)
-
Left ventricular end-systolic pressure (LVESP) and end-diastolic pressure (LVEDP)
-
Maximal rate of pressure rise (dP/dtmax) and fall (dP/dtmin)
-
Stroke volume (SV) and cardiac output (CO)
-
End-systolic pressure-volume relationship (ESPVR) and end-diastolic pressure-volume relationship (EDPVR)
-
Experimental Workflow
Data Presentation
The following tables present hypothetical data based on expected outcomes from the literature to illustrate how results can be structured.
Table 1: Echocardiographic Parameters
| Group | LVEF (%) | FS (%) | LVIDd (mm) | LVIDs (mm) |
| Sham | 75 ± 5 | 45 ± 4 | 7.0 ± 0.5 | 3.8 ± 0.4 |
| HF + Vehicle | 40 ± 6 | 20 ± 3 | 9.5 ± 0.7 | 7.6 ± 0.6 |
| HF + this compound | 55 ± 7 | 28 ± 4 | 8.8 ± 0.6 | 6.3 ± 0.5 |
| Data are presented as Mean ± SD. p < 0.05 vs. HF + Vehicle. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVIDd: Left Ventricular Internal Diameter in Diastole; LVIDs: Left Ventricular Internal Diameter in Systole. |
Table 2: Hemodynamic Parameters
| Group | HR (bpm) | LVESP (mmHg) | LVEDP (mmHg) | dP/dtmax (mmHg/s) |
| Sham | 350 ± 20 | 120 ± 10 | 5 ± 2 | 8000 ± 1000 |
| HF + Vehicle | 330 ± 25 | 95 ± 12 | 20 ± 5 | 4500 ± 800 |
| HF + this compound | 320 ± 22 | 105 ± 10 | 15 ± 4 | 5500 ± 900 |
| *Data are presented as Mean ± SD. p < 0.05 vs. HF + Vehicle. HR: Heart Rate; LVESP: Left Ventricular End-Systolic Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; dP/dtmax: Maximal rate of pressure increase. |
Table 3: Histological and Biomarker Data
| Group | Fibrosis (%) | Cardiomyocyte Size (µm²) | Plasma NT-proBNP (pg/mL) |
| Sham | 2 ± 0.5 | 300 ± 50 | 100 ± 30 |
| HF + Vehicle | 15 ± 3 | 550 ± 80 | 800 ± 150 |
| HF + this compound | 10 ± 2 | 450 ± 70 | 500 ± 120 |
| Data are presented as Mean ± SD. p < 0.05 vs. HF + Vehicle. NT-proBNP: N-terminal pro-B-type natriuretic peptide. |
Conclusion
This compound presents a promising therapeutic agent for investigation in heart failure. Its dual agonism at A1 and A2B adenosine receptors may offer a multifaceted approach to improving cardiac function and attenuating adverse remodeling. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of this compound in a clinically relevant rat model of heart failure. Careful consideration of dosage and comprehensive assessment of cardiac function are crucial for elucidating the full therapeutic potential of this compound.
References
- 1. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]
- 3. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis [frontiersin.org]
Capadenoson in Preclinical Research: A Comprehensive Guide to Dosage and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Capadenoson is a selective partial agonist of the adenosine A1 receptor (A1R), with additional activity at the A2B receptor (A2BR). It has been investigated in a variety of animal models for its potential therapeutic effects, primarily in cardiovascular diseases and neuropathic pain. This document provides a detailed overview of the dosages and experimental protocols used in key preclinical studies to guide researchers in designing future in vivo experiments.
This compound's partial agonism at the A1R is a key characteristic, suggesting it may offer a safer therapeutic window compared to full agonists by reducing the risk of adverse effects such as bradycardia and atrioventricular block. Its dual activity on A1 and A2B receptors may contribute to its complex pharmacological profile, influencing its efficacy in different disease models.
The selection of an appropriate animal model, dosage, and route of administration is critical for the successful evaluation of this compound's therapeutic potential. The following sections provide a comprehensive summary of reported dosages and detailed experimental protocols to facilitate the design of robust and reproducible preclinical studies.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various animal studies. This allows for easy comparison of dosing regimens across different species, disease models, and routes of administration.
| Species | Disease Model | Route of Administration | Dosage Range | Key Findings |
| Mouse | Neuropathic Pain (Spared Nerve Injury & Paclitaxel-induced) | Oral (p.o.) | 0.03 - 1.0 mg/kg | Did not significantly alter mechanical hypersensitivity. |
| Mouse | Neuropathic Pain (Spared Nerve Injury) | Intravenous (i.v.) | 0.3 mg/kg | Did not affect SNI-induced mechanical hypersensitivity. |
| Mouse | Cardioprotection | Oral (p.o.) | 0.03 - 0.3 mg/kg | Showed dose-dependent efficacy. |
| Rat | Acute Myocardial Infarction | Intravenous (i.v.) | 0.1 - 0.3 mg/kg | Significantly decreased infarct size. |
| Rat | General Pharmacology | Oral (p.o.) | 0.15 mg/kg (for 5 days) | Maintained a constant plasma concentration.[1] |
| Dog | Advanced Heart Failure | Oral (p.o.) | 7.5 mg twice daily (for 12 weeks) | Improved left ventricular function and prevented progressive remodeling. |
Experimental Protocols
Neuropathic Pain Model in Mice
This protocol is based on the study investigating the efficacy of this compound in mouse models of neuropathic pain.
a. Animal Model:
-
Species: C57BL/6N mice (male and female, 6-12 weeks old).
-
Model: Spared Nerve Injury (SNI) or Paclitaxel-induced neuropathy.
b. Drug Preparation and Administration:
-
Formulation: this compound was dissolved in an aqueous vehicle for oral administration. For intravenous administration, it was dissolved in a suitable vehicle for injection. The exact vehicle composition should be optimized based on the solubility of the specific batch of this compound. A common vehicle for oral gavage is 0.5% carboxymethyl cellulose (CMC) in water. For intravenous injection, sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO or Cremophor EL, followed by dilution with saline, is often used.
-
Route of Administration:
-
Oral (p.o.): Administered via oral gavage.
-
Intravenous (i.v.): Injected into the tail vein.
-
-
Dosage:
-
Oral: 0.03, 0.1, 0.3, and 1.0 mg/kg.
-
Intravenous: 0.3 mg/kg.
-
-
Volume of Administration:
-
Oral gavage: Typically 5-10 ml/kg body weight.
-
Intravenous injection: Typically 5 ml/kg body weight.
-
-
Timing: Drug was administered, and behavioral tests were performed at specific time points after drug administration (e.g., 30, 60, 120 minutes).
c. Behavioral Testing:
-
Mechanical Hypersensitivity: Assessed using von Frey filaments to determine the paw withdrawal threshold.
Cardiovascular Models in Rats and Dogs
These protocols are based on studies evaluating the cardioprotective and therapeutic effects of this compound in heart disease models.
a. Acute Myocardial Infarction Model in Rats:
-
Animal Model:
-
Species: Wistar rats.
-
Model: Acute myocardial infarction induced by coronary artery ligation.
-
-
Drug Preparation and Administration:
-
Formulation: this compound was formulated for intravenous administration.
-
Route of Administration: Intravenous (i.v.) infusion.
-
Dosage: 0.1 and 0.3 mg/kg.
-
Timing: Administered as a continuous infusion starting before or at the time of reperfusion.
-
-
Efficacy Assessment:
-
Infarct Size Measurement: Determined using histological staining (e.g., triphenyl tetrazolium chloride) at the end of the experiment.
-
b. Advanced Heart Failure Model in Dogs:
-
Animal Model:
-
Species: Mongrel dogs.
-
Model: Heart failure induced by multiple sequential coronary microembolizations.
-
-
Drug Preparation and Administration:
-
Formulation: this compound was administered in capsules.
-
Route of Administration: Oral (p.o.).
-
Dosage: 7.5 mg twice daily for 12 weeks.
-
-
Efficacy Assessment:
-
Cardiac Function: Assessed using techniques such as echocardiography and cardiac catheterization to measure parameters like left ventricular ejection fraction, end-systolic and end-diastolic volumes.
-
Signaling Pathways and Experimental Workflows
Adenosine Receptor Signaling Pathway
This compound primarily acts on the Adenosine A1 Receptor (A1R) as a partial agonist and also exhibits activity at the A2B Receptor (A2BR). The diagram below illustrates the canonical signaling pathways associated with these receptors.
Caption: Adenosine A1 and A2B Receptor Signaling Pathways activated by this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for conducting in vivo efficacy studies with this compound.
Caption: General workflow for preclinical evaluation of this compound in animal models.
References
Preparation of Capadenoson Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capadenoson is a selective, non-nucleoside partial agonist of the adenosine A1 receptor, demonstrating potential therapeutic effects in cardiovascular conditions. Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 520.03 g/mol | [1][2] |
| Solubility in DMSO | ≥ 50 mg/mL (96.15 mM) to 100 mg/mL (192.29 mM) | [1] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [1] |
| Recommended Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 26.0 mg of this compound (Calculation: 520.03 g/mol * 0.050 mol/L * 0.001 L = 0.026 g = 26.0 mg).
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube or vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Note on DMSO: It is crucial to use anhydrous or high-purity DMSO, as absorbed moisture can reduce the solubility of this compound. Use freshly opened DMSO whenever possible.
Visualization of this compound's Mechanism of Action
This compound acts as a partial agonist at the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by the activation of the adenosine A1 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Adenosine A1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Stock Solution Preparation
The logical flow for preparing the this compound stock solution is outlined in the diagram below.
Caption: Workflow for Preparing this compound Stock Solution.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Capadenoson
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capadenoson is a selective partial agonist of the A1 adenosine receptor (A1AR), a G-protein coupled receptor (GPCR). It has been investigated for its therapeutic potential in cardiovascular conditions such as atrial fibrillation and stable angina.[1] The efficacy of this compound is attributed to its ability to modulate the A1AR signaling pathway. This document provides detailed protocols for key in vitro assays to assess the efficacy of this compound, enabling researchers to obtain reliable and reproducible data.
Mechanism of Action
This compound selectively binds to the A1 adenosine receptor, which is preferentially coupled to the Gi/o protein.[2] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP modulates downstream signaling pathways, resulting in the pharmacological effects of this compound. Recent studies suggest that this compound may also exhibit biased agonism at the A2B adenosine receptor (A2BAR), which should be considered in its overall pharmacological profile.[1]
Signaling Pathway
The primary signaling pathway initiated by this compound binding to the A1AR is depicted below.
Caption: this compound signaling pathway.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy data for this compound from various studies.
| Parameter | Value (nM) | Assay Type | Cell Line/Tissue | Reference |
| Ki | 1.1 | Radioligand Binding | CHO cells (human A1AR) | |
| 1.4 | Radioligand Binding | Rat brain cortex | ||
| EC50 | 1.7 | cAMP Assay | CHO-hA1 cells | |
| 0.1 | Functional Assay | Human A1 receptors | ||
| 209 | β-arrestin 2 Recruitment | HEK 293 cells | ||
| IC50 | 2.5 | cAMP Accumulation | PC12 cells | |
| 51,420 | Radioligand Binding (A2aAR) | Rat cell membranes | [3] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the A1 adenosine receptor by measuring its ability to displace a radiolabeled antagonist.
Methodology
-
Membrane Preparation: Prepare membranes from cells expressing the A1 adenosine receptor (e.g., CHO-hA1 cells or porcine coronary artery).[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1AR antagonist, at a concentration of approximately 0.2 nM.
-
Incubation:
-
In a 96-well plate, combine 200 µg of membrane protein, [3H]DPCPX, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM NECA).
-
Incubate at 25°C for 60-120 minutes with gentle shaking.
-
-
Filtration:
-
Rapidly filter the incubation mixture through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold incubation buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand binding assay workflow.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, which is reflected by a decrease in intracellular cAMP levels.
Methodology
-
Cell Culture: Seed cells expressing the A1AR (e.g., CHO-hA1 or HEK293 cells) in a 96- or 384-well plate and culture overnight.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Treatment:
-
Wash cells with assay buffer.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-20 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate for 15 minutes.
-
Stimulate cells with forskolin (an adenylyl cyclase activator, e.g., 1-10 µM) to induce cAMP production and incubate for an additional 15-30 minutes at room temperature.
-
-
Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit (e.g., cAMP-Glo™, HTRF, or AlphaScreen). The principle involves competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the EC50 value.
-
Caption: cAMP accumulation assay workflow.
Cellular Impedance-Based Assay
This real-time, label-free assay measures changes in cell morphology, adhesion, and proliferation upon GPCR activation.
Methodology
-
Cell Seeding:
-
Seed A1AR-expressing cells (e.g., U-373 MG or CHO-Y4) in a 96-well E-Plate at an optimal density (e.g., 100,000 cells/cm²).
-
Allow cells to grow and form a confluent monolayer for at least 36-48 hours, monitoring impedance using a system like the xCELLigence RTCA.
-
-
Assay:
-
Once a stable baseline impedance is established, remove the plate from the instrument.
-
Add varying concentrations of this compound to the wells. For antagonist mode, pre-incubate with an antagonist before adding the agonist.
-
Return the plate to the instrument and resume continuous impedance monitoring.
-
-
Data Collection and Analysis:
-
Record the Cell Index, a parameter derived from impedance measurements, in real-time. The response time is typically 5-15 minutes.
-
Analyze the kinetic response curves to determine the concentration-dependent effects of this compound.
-
Calculate the EC50 value from the dose-response curve at a specific time point where the maximal response is observed.
-
Caption: Cellular impedance-based assay workflow.
References
Application Note: cAMP Assay Protocol for Capadenoson
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capadenoson is a non-nucleoside, partial agonist of the adenosine A1 receptor (A1AR) that has been investigated for its therapeutic potential in cardiovascular conditions such as atrial fibrillation and stable angina.[1][2] The primary mechanism of action for this compound involves the activation of the A1AR, a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein, Gi.[3] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Recent studies have also suggested that this compound can act as a biased agonist at the adenosine A2B receptor (A2BAR), where it preferentially stimulates cAMP signal transduction. This dual activity makes the characterization of its effects on cAMP signaling crucial.
This application note provides a detailed protocol for measuring the effect of this compound on intracellular cAMP levels, specifically focusing on its inhibitory action at the A1 receptor.
A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist like this compound initiates a signaling cascade that inhibits the production of cAMP. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, dissociates into its α and βγ subunits. The Gi-alpha subunit directly inhibits the enzyme adenylyl cyclase (AC). This inhibition reduces the rate at which ATP is converted into cAMP, leading to a decrease in the intracellular concentration of this second messenger.
Principle of the Gi-Coupled cAMP Assay
To measure the inhibitory effect of this compound on cAMP production, intracellular adenylyl cyclase is first stimulated with an agent such as forskolin. Forskolin directly activates adenylyl cyclase, leading to a significant and measurable increase in basal cAMP levels. In the presence of an A1 receptor agonist like this compound, the forskolin-stimulated cAMP production is inhibited, resulting in a dose-dependent decrease in the measured cAMP concentration. This reduction is quantified using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™, where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
Experimental Protocol
This protocol is designed for a 384-well plate format using a competitive immunoassay for cAMP detection.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the human adenosine A1 receptor (e.g., ADORA1 Nomad Cell Line).
-
This compound: (BAY 68-4986) prepared in DMSO.
-
Reference Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) or CPA (N6-Cyclopentyladenosine).
-
Forskolin: Prepared in DMSO.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., Ham's F12, DMEM).
-
Assay Buffer/Stimulation Buffer: HBSS or PBS with 1mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen™ cAMP assay kit).
-
Plates: White, opaque, 384-well tissue culture treated plates.
-
Reagents for Cell Detachment: Enzyme-free cell dissociation solution or Trypsin-EDTA.
Experimental Workflow
The overall workflow involves seeding cells, stimulating them with forskolin in the presence of varying concentrations of this compound, and finally lysing the cells and detecting the resulting cAMP levels.
Step-by-Step Procedure
-
Cell Preparation and Seeding:
-
Culture HEK293-hA1AR cells until they reach 70-80% confluency.
-
Harvest the cells using an enzyme-free dissociation solution. Centrifuge at low speed (e.g., 340g) and gently resuspend the cell pellet in stimulation buffer.
-
Determine cell density and adjust to the optimal concentration as determined by a preliminary forskolin stimulation experiment (typically 2,000-5,000 cells/well).
-
Dispense the cell suspension into a 384-well white plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range from, for example, 1 pM to 10 µM.
-
Prepare a stock solution of forskolin. The final assay concentration should be at its EC80-EC90 to ensure a robust signal window for inhibition (typically 1-10 µM).
-
-
Assay Execution:
-
Add the diluted this compound or reference agonist to the appropriate wells containing cells. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Immediately add the prepared forskolin solution to all wells except for the basal control (which receives only vehicle).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Following incubation, add the cell lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions. This step typically involves adding a labeled cAMP tracer and a specific antibody.
-
Incubate the plate at room temperature for 60 minutes or as recommended by the kit protocol.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF or AlphaScreen-compatible microplate reader.
-
The signal generated is inversely proportional to the amount of cAMP produced in the cells.
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.
-
Data Presentation
The potency of this compound is determined by its half-maximal effective concentration (EC50 or IC50 in an inhibition assay). The following table summarizes representative pharmacological data for this compound at the human adenosine A1 receptor.
| Compound | Receptor Target | Assay Type | Measured Potency (EC50/IC50) | Reference(s) |
| This compound | Human A1AR | cAMP Inhibition | ~0.1 nM | |
| This compound | Human A2BAR | cAMP Accumulation | ~1.1 nM | |
| NECA | Human A1AR | Gi/Go Activation | ~21.9 nM | |
| CPA | Human A1AR | β-arrestin 2 Recruitment | ~129 nM |
Note: Potency values can vary depending on the specific cell line, assay technology, and experimental conditions.
Troubleshooting
-
Low Signal Window:
-
Cause: Insufficient forskolin stimulation or low cell number.
-
Solution: Optimize the forskolin concentration to achieve an EC80-EC90 response. Optimize the cell density per well.
-
-
High Well-to-Well Variability:
-
Cause: Inconsistent cell seeding, pipetting errors, or edge effects.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate if edge effects are significant.
-
-
No Inhibitory Response:
-
Cause: Inactive compound, problem with the cell line (receptor expression), or incorrect assay setup.
-
Solution: Verify the activity of a known reference agonist (e.g., CPA or NECA). Confirm receptor expression in the cell line. Ensure forskolin is added to stimulate a cAMP baseline to inhibit.
-
References
- 1. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. innoprot.com [innoprot.com]
Measuring β-arrestin Recruitment with Capadenoson: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capadenoson is a selective partial agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, particularly in the cardiovascular and central nervous systems.[1][2][3][4][5] While traditionally GPCR signaling has been studied through G protein-mediated pathways (e.g., cAMP modulation), there is growing interest in understanding the role of β-arrestin recruitment. β-arrestins are intracellular proteins that, upon agonist-induced receptor phosphorylation, are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. The study of ligand-specific patterns of G protein versus β-arrestin signaling, known as biased agonism, is a critical area in modern drug discovery.
These application notes provide detailed protocols for measuring this compound-induced β-arrestin recruitment to the A1AR using a commercially available protein-fragment complementation assay, the NanoBit® assay.
Signaling Pathway of A1AR and β-arrestin Recruitment
Upon binding of an agonist such as this compound, the A1AR undergoes a conformational change, leading to its activation. This activation triggers the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a docking site for β-arrestin proteins (β-arrestin 1 or β-arrestin 2). The recruitment of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. Additionally, the receptor-β-arrestin complex can be internalized and initiate distinct downstream signaling pathways.
Quantitative Data for this compound
Studies have shown that this compound acts as a partial agonist for β-arrestin 2 recruitment at the A1AR, in contrast to its full agonism in G protein-mediated cAMP inhibition. This highlights the biased agonist nature of this compound.
| Parameter | Agonist | Value | Assay System | Cell Line | Reference |
| EC50 | This compound | 209 ± 60.7 nM | NanoBit® β-arrestin 2 Recruitment | A1AR-NanoBit®-βarr2 HEK 293 | |
| EC50 | This compound | 212 nM | NanoBit® β-arrestin 2 Recruitment | A1AR-NanoBit®-βarr2 HEK 293 | |
| Efficacy | This compound | Partial Agonist | NanoBit® β-arrestin 2 Recruitment | A1AR-NanoBit®-βarr2 HEK 293 | |
| Efficacy | Adenosine | Full Agonist | NanoBit® β-arrestin 2 Recruitment | A1AR-NanoBit®-βarr2 HEK 293 | |
| Efficacy | CPA | Full Agonist | NanoBit® β-arrestin 2 Recruitment | A1AR-NanoBit®-βarr2 HEK 293 | |
| Efficacy | NECA | Full Agonist | NanoBit® β-arrestin 2 Recruitment | A1AR-NanoBit®-βarr2 HEK 293 |
Experimental Protocols
Measurement of β-arrestin 2 Recruitment using the NanoBit® Assay
This protocol is adapted from studies characterizing A1AR-mediated β-arrestin 2 recruitment. The NanoBit® technology is a protein complementation assay where the A1AR is fused to the large subunit of the nanoluciferase (LgBiT) and β-arrestin 2 is fused to the small subunit (SmBiT). Agonist-induced recruitment of β-arrestin 2 to the A1AR brings the two subunits into close proximity, forming a functional enzyme that generates a luminescent signal in the presence of its substrate.
Materials:
-
A1AR-NanoBit®-βarr2 HEK 293 cells (or a similarly engineered cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
White, clear-bottom 96-well plates
-
This compound and other test compounds
-
DMSO (for compound dilution)
-
Nano-Glo® Live Cell Assay System (or similar nanoluciferase substrate)
-
Luminometer capable of reading 96-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture A1AR-NanoBit®-βarr2 HEK 293 cells in appropriate cell culture medium.
-
24 hours prior to the assay, seed the cells into a white, clear-bottom 96-well plate at a density of 25,000 cells per well.
-
Incubate the plate at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and other test compounds in DMSO.
-
On the day of the assay, prepare serial dilutions of the compounds in an appropriate assay buffer. The final DMSO concentration in the wells should not exceed 1%.
-
-
Assay Execution:
-
Prepare the nanoluciferase substrate according to the manufacturer's instructions.
-
Add the prepared substrate to each well.
-
Place the plate in a luminometer and measure the baseline luminescence.
-
Add the diluted compounds (including a vehicle control, e.g., 0.1% DMSO) to the wells.
-
Immediately begin measuring luminescence kinetically over a period of up to 60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the area under the curve (AUC) from the kinetic luminescence data.
-
Normalize the data to the vehicle control.
-
Plot the normalized AUC values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
-
Alternative and Complementary Assays
While the NanoBit® assay is a robust method, other technologies are available for measuring β-arrestin recruitment, each with its own advantages. These include:
-
PathHunter® β-arrestin Assay (DiscoverX): This is another enzyme fragment complementation assay that uses β-galactosidase.
-
Tango™ GPCR Assay (Thermo Fisher Scientific): This assay format is also widely used.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can also be used to monitor the interaction between the receptor and β-arrestin in real-time in living cells.
For a comprehensive understanding of this compound's pharmacology, it is recommended to perform a parallel assay to measure G protein signaling, such as a cAMP assay (e.g., GloSensor™), to directly assess biased agonism.
Conclusion
The provided protocols and data offer a framework for researchers to investigate the interaction of this compound with the A1 adenosine receptor, specifically focusing on the recruitment of β-arrestin. By employing these methods, scientists can further elucidate the biased signaling properties of this compound and other A1AR ligands, contributing to the development of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
Application Note: GTP Shift Assay for Determining Capadenoson's Agonist Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction Capadenoson is a non-nucleoside, partial agonist of the adenosine A1 receptor (A1AR) with high affinity and selectivity.[1][2] The A1AR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[3] Activation of the A1AR leads to a variety of physiological effects, making it a therapeutic target for cardiovascular diseases.[2][4] Characterizing the nature of ligand-receptor interaction is crucial in drug development. The GTP shift assay, specifically the [³⁵S]GTPγS binding assay, is a functional method used to determine the potency (EC₅₀) and efficacy (Emax) of ligands, thereby distinguishing between agonists, antagonists, and inverse agonists. This application note provides a detailed protocol for using the GTP shift assay to characterize the agonist properties of this compound at the A1AR.
A1 Adenosine Receptor Signaling Pathway
Upon agonist binding, the A1AR undergoes a conformational change, which promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein. This causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: A1AR signaling cascade initiated by this compound.
Principle of the [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional technique that measures the activation of G-proteins following agonist stimulation of a GPCR. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon its activation. Because this analog is resistant to the GTPase activity of the Gα subunit, the G-protein is trapped in its active state, allowing for the accumulation and measurement of the radioactive signal. The magnitude of the [³⁵S]GTPγS binding is proportional to the number of receptors activated by the agonist. This allows for the quantification of agonist potency (EC₅₀) and efficacy (Emax).
A key characteristic of agonists in this assay is the "GTP shift." The presence of GTP or its analogs (like GTPγS) reduces the binding affinity of agonists to the GPCR, shifting their competition binding curve to the right. This shift is not observed for antagonists and confirms the agonist nature of the test compound.
Quantitative Data Summary for this compound
The following table summarizes the pharmacological parameters of this compound from various functional assays.
| Parameter | Receptor | Assay Type | Value | Reference |
| EC₅₀ | Human A1 | [³⁵S]GTPγS Binding | 0.1 nM | |
| EC₅₀ | Human A1 | β-arrestin 2 Recruitment | 212 nM | |
| Agonist Type | Human A1 | [³⁵S]GTPγS Binding | Partial Agonist | |
| Selectivity | A1 vs A2a | Not Specified | 1,800-fold | |
| Selectivity | A1 vs A2b | Not Specified | 900-fold |
Experimental Protocols
Materials and Reagents
-
Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells) or from tissues with high A1AR expression (e.g., human cortex).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compounds:
-
Full A1AR agonist (e.g., CCPA or NECA) for determining maximal stimulation (Emax).
-
Non-specific binding control (unlabeled GTPγS).
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: Guanosine 5'-Diphosphate, to suppress basal [³⁵S]GTPγS binding.
-
Scintillation Cocktail: For liquid scintillation counting.
-
Filter Plates: 96-well glass fiber filter plates (e.g., Whatman GF/C).
-
Plate Sealer, Pipettes, and other standard laboratory equipment.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the [³⁵S]GTPγS binding assay.
Detailed Assay Protocol
This protocol is a general guideline and should be optimized for the specific membrane preparation and laboratory conditions.
-
Preparation:
-
Prepare the assay buffer and keep it on ice.
-
Prepare serial dilutions of this compound and the reference full agonist in the assay buffer. The final DMSO concentration should be kept low (<1%).
-
Prepare a solution of unlabeled GTPγS (e.g., 10 µM final concentration) for determining non-specific binding.
-
Thaw the A1AR-expressing membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare the incubation mix containing assay buffer, GDP (10-100 µM final concentration), and [³⁵S]GTPγS (0.05-0.1 nM final concentration).
-
-
Assay Execution:
-
To a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding).
-
50 µL of the appropriate ligand dilution (this compound, full agonist, or buffer for basal binding).
-
100 µL of the diluted membrane suspension.
-
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Start the reaction by adding 50 µL of the [³⁵S]GTPγS solution to all wells.
-
Incubate the plate for 60-90 minutes at 30°C with gentle shaking.
-
-
Termination and Measurement:
-
Terminate the assay by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Quickly wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (agonist) - Non-specific Binding (unlabeled GTPγS).
-
-
Calculate Percent Stimulation:
-
% Stimulation = [(Specific Binding - Basal Binding) / (Maximal Binding - Basal Binding)] x 100.
-
Basal Binding is the specific binding in the absence of any agonist.
-
Maximal Binding is the specific binding at a saturating concentration of a full agonist.
-
-
Generate Dose-Response Curve:
-
Plot the % Stimulation against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Interpretation of Results
-
Potency (EC₅₀): The concentration of this compound that produces 50% of its maximal effect. A lower EC₅₀ value indicates higher potency.
-
Efficacy (Emax): The maximal stimulation achieved by this compound relative to a known full agonist.
-
If this compound's Emax is similar to the full agonist, it is a full agonist .
-
If this compound's Emax is significantly lower than the full agonist, it is a partial agonist .
-
-
GTP Shift: To confirm agonism, a separate radioligand competition binding assay can be performed with and without a fixed concentration of GTP (e.g., 100 µM). A rightward shift in the IC₅₀ of this compound in the presence of GTP confirms its agonist activity.
Caption: Logical principle of the GTP shift for agonists.
References
Application Notes and Protocols for Studying Capadenoson's Effects in CHO and HEK293 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capadenoson is a selective partial agonist of the adenosine A1 receptor (A1AR) that has been investigated for various cardiovascular conditions.[1][2][3] Interestingly, further studies have revealed that this compound also exhibits significant activity as a biased agonist at the adenosine A2B receptor (A2BAR), showing a preference for cyclic AMP (cAMP) signaling pathways.[2][4] This dual activity makes this compound an interesting compound for studying adenosine receptor signaling. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used host systems for studying the effects of compounds like this compound due to their robust growth characteristics and amenability to genetic engineering for stable expression of specific receptors.
These application notes provide an overview of the use of CHO and HEK293 cell lines to characterize the pharmacological effects of this compound, including detailed protocols for key experiments.
Cell Lines and Culture Conditions
Both CHO and HEK293 cells are suitable for studying this compound's effects. The choice of cell line often depends on the specific research question and the expression system for the target adenosine receptors. It is recommended to use cell lines stably expressing the human adenosine A1 or A2B receptor to ensure consistent and reproducible results.
General Cell Culture Protocol:
-
Cell Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Culture Medium: Culture cells in appropriate media (e.g., DMEM/F-12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported quantitative data for this compound's activity at adenosine receptors, primarily in CHO and HEK293 cell lines.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Adenosine A1 | Rat Cortical Membranes | [³H]CCPA | 24 |
Table 2: Functional Potency (EC₅₀) and Efficacy of this compound
| Assay | Receptor Subtype | Cell Line | Parameter | EC₅₀ (nM) | Emax (%) | Reference |
| cAMP Inhibition | Adenosine A1 | CHO | Inhibition of forskolin-stimulated cAMP | 0.1 | Full Agonist | |
| cAMP Accumulation | Adenosine A2B | CHO-hA2BAR | cAMP accumulation | 1.1 | - | |
| cAMP Accumulation | Adenosine A2B | HEK293 (endogenous) | cAMP accumulation | 500 | 95 | |
| β-arrestin 2 Recruitment | Adenosine A1 | HEK293 | Luminescence | - | Partial Agonist |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on intracellular cAMP levels, which is a key second messenger for both A1 (inhibitory) and A2B (stimulatory) adenosine receptors.
Materials:
-
CHO or HEK293 cells stably expressing the adenosine receptor of interest.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate cAMP production in A1 receptor assays).
-
This compound.
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay).
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density of 35,000 cells/well and incubate for 24 hours.
-
Substrate Loading: Replace the culture medium with 25 µL of substrate solution containing the GloSensor™ cAMP reagent and incubate for 1 hour at 37°C, followed by 1 hour at room temperature.
-
Compound Addition:
-
For A1 Receptor (Inhibition): Add this compound at various concentrations, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
For A2B Receptor (Stimulation): Add this compound at various concentrations.
-
-
Measurement: Immediately measure luminescence using a plate reader at kinetic or endpoint mode for 30-60 minutes.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound to determine the EC₅₀ or IC₅₀ value.
Protocol 2: GTP Shift Assay
This assay is used to determine the agonist or antagonist nature of a compound by measuring the change in its binding affinity to the receptor in the presence and absence of GTP. Agonists typically show a significant decrease in affinity (a "shift") in the presence of GTP.
Materials:
-
Membrane preparations from CHO or HEK293 cells expressing the A1 adenosine receptor.
-
Radioligand (e.g., [³H]DPCPX for A1AR).
-
This compound.
-
GTP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membrane preparation, radioligand, and varying concentrations of this compound in the assay buffer.
-
GTP Addition: Prepare two sets of tubes: one with and one without a saturating concentration of GTP (e.g., 1 mM).
-
Incubation: Incubate the reactions at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki values for this compound in the presence and absence of GTP. The GTP shift is the ratio of the Ki values (Ki with GTP / Ki without GTP).
Protocol 3: β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.
Materials:
-
HEK293 cells co-expressing the A1 adenosine receptor fused to a large luciferase fragment (LgBiT) and β-arrestin 2 fused to a small luciferase fragment (SmBiT) (e.g., NanoBiT® technology).
-
This compound.
-
Luciferase substrate (e.g., furimazine).
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in a white, clear-bottom 96-well plate at a density of 25,000 cells/well and incubate for 24 hours.
-
Substrate Addition: Add the luciferase substrate to the cells and incubate as per the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Measurement: Measure the luminescence signal over time (e.g., for 60 minutes) using a plate reader. An increase in luminescence indicates the recruitment of β-arrestin 2 to the receptor.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound to determine the potency and efficacy of β-arrestin recruitment.
Signaling Pathways and Visualizations
This compound's dual activity on A1 and A2B adenosine receptors triggers distinct downstream signaling cascades.
This compound Signaling via Adenosine A1 Receptor (A1AR)
Activation of the Gi-coupled A1AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is crucial for many of the physiological effects attributed to A1AR activation.
Caption: this compound's activation of the A1AR and subsequent signaling cascade.
This compound's Biased Agonism at the Adenosine A2B Receptor (A2BAR)
This compound acts as a biased agonist at the Gs-coupled A2BAR, preferentially activating the adenylyl cyclase pathway to increase cAMP levels, while having a lesser effect on other potential downstream pathways.
Caption: Biased agonism of this compound at the A2BAR, favoring the cAMP pathway.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for the comprehensive characterization of this compound's effects in a selected cell line.
Caption: A logical workflow for the in vitro characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor agonist N6-cyclohexyl-adenosine induced phosphorylation of delta opioid receptor and desensitization of its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Capadenoson in Cardiac Fibroblast and Cardiomyocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capadenoson is a selective partial agonist of the adenosine A1 receptor (A1AR) and also exhibits potent agonist activity at the adenosine A2B receptor (A2BAR)[1][2]. This dual agonism, coupled with a biased signaling preference for the cyclic adenosine monophosphate (cAMP) pathway, makes this compound a compound of significant interest for cardiovascular research, particularly in the context of cardiac fibrosis and cardiomyocyte function[1][2]. These application notes provide detailed protocols for the use of this compound in primary cardiac fibroblast and cardiomyocyte cultures, along with a summary of its pharmacological properties and known signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the pharmacological activity of this compound at adenosine receptors.
Table 1: Pharmacological Profile of this compound at Human Adenosine Receptors
| Receptor Subtype | Parameter | Value | Reference |
| Adenosine A1 Receptor (A1AR) | pEC50 | 9.0 | [3] |
| EC50 | 0.1 nM | ||
| Selectivity vs. A2A | 1,800-fold | ||
| Selectivity vs. A2B | 900-fold | ||
| Adenosine A2B Receptor (A2BAR) | EC50 (cAMP accumulation) | 1.1 nM |
Table 2: Reported Effects of this compound in Cardiac Cell Cultures
| Cell Type | Effect | Mechanism of Action | Reference |
| Cardiac Fibroblasts | Anti-fibrotic | A2BAR agonism, cAMP elevation | |
| Cardiomyocytes | Cardioprotective | A1AR agonism | |
| Cardiac Fibroblasts & Cardiomyocytes | Biased agonism towards cAMP signaling | Preferential activation of the cAMP pathway over other second messengers |
Signaling Pathways
This compound exerts its effects through the activation of A1 and A2B adenosine receptors, which are G protein-coupled receptors (GPCRs).
-
A1 Receptor Activation: In cardiomyocytes, the A1AR is coupled to the inhibitory G protein (Gi). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is one of the mechanisms underlying its cardioprotective effects.
-
A2B Receptor Activation: In cardiac fibroblasts, the A2BAR is coupled to the stimulatory G protein (Gs). This compound's activation of the A2BAR leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This elevation in cAMP is associated with anti-fibrotic effects, including the inhibition of collagen synthesis. This compound has been shown to be a biased agonist at the A2BAR, with a preference for cAMP signal transduction.
References
- 1. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Capadenoson for G-Protein Coupled Receptor Signaling Studies
Introduction
Capadenoson (also known as BAY 68-4986) is a potent, orally bioavailable, non-nucleoside partial agonist for the adenosine A1 receptor (A1AR)[1][2][3]. As a member of the G-protein coupled receptor (GPCR) family, the A1AR is a key therapeutic target for cardiovascular and neurological disorders[4][5]. This compound's partial agonism and biased signaling properties make it an invaluable tool for researchers studying the nuanced mechanisms of GPCR activation, signal transduction, and the development of tissue-selective therapeutics. These notes provide an overview of this compound's mechanism, key quantitative data, and detailed protocols for its application in GPCR signaling research.
Mechanism of Action
This compound primarily targets the A1 adenosine receptor, which canonically couples to inhibitory G-proteins (Gαi/o). Activation of the A1AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This G-protein-mediated pathway is central to many of the physiological effects of A1AR activation, including reduced heart rate and neuro-modulatory effects.
Recent studies have revealed a more complex pharmacological profile for this compound. It has been shown to act as a biased agonist, preferentially activating certain downstream pathways over others. For instance, this compound is a full agonist for the inhibition of cAMP production but demonstrates only partial agonism for the recruitment of β-arrestin 2. Furthermore, evidence suggests that this compound also has significant activity at the adenosine A2B receptor (A2BAR), where it acts as a biased agonist with a preference for the cAMP signaling pathway. This dual A1AR/A2BAR activity should be a key consideration in experimental design and data interpretation.
The study of this compound can therefore provide critical insights into:
-
Partial Agonism: How different ligands can stabilize distinct receptor conformations, leading to a sub-maximal response compared to full agonists.
-
Biased Signaling: The mechanism by which a ligand can selectively engage specific signaling pathways (e.g., G-protein vs. β-arrestin) downstream of the same receptor.
-
Receptor Subtype Selectivity: Delineating the on-target effects at A1AR versus potential off-target effects at other adenosine receptors like A2BAR.
Quantitative Data Presentation
The following tables summarize the binding affinity and functional potency of this compound at various adenosine receptor subtypes as reported in the literature.
Table 1: this compound Binding and Functional Affinity
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Species/Cell System | Reference |
| A1AR | Functional Assay | EC50 | 0.1 | Human | |
| A1AR | Functional Assay | EC50 | 0.66 | - | |
| A2AAR | Functional Assay | EC50 | 1,400 | - | |
| A2BAR | Binding Assay | Ki | ~300 | - | |
| A2BAR | Functional Assay | EC50 | 1.1 | Human (CHO cells) | |
| A3AR | Functional Assay | - | No Activity | Human |
Table 2: this compound Functional Potency in Downstream Signaling Assays
| Assay | Parameter | Value (nM) | Efficacy (% of Full Agonist) | Cell System | Reference |
| β-arrestin 2 Recruitment | EC50 | 212 | 41.8% (vs. CPA) | HEK 293 | |
| [35S]GTPγS Binding | EC50 | 0.1 | ~60% (vs. CCPA) | Human Cortex Membranes | |
| cAMP Inhibition | - | - | Full Agonist | HEK 293 |
Signaling Pathways and Experimental Workflows
This compound-Mediated A1AR Signaling
This compound binding to the A1AR initiates canonical Gαi-mediated signaling, inhibiting adenylyl cyclase and reducing cAMP. It also weakly engages the β-arrestin pathway, which can lead to the activation of other signaling cascades like the ERK1/2 pathway.
Caption: this compound signaling at the A1 Adenosine Receptor.
Radioligand Binding Assay Workflow
This workflow outlines a competitive binding assay to determine the affinity (Ki) of this compound for the A1AR using a radiolabeled antagonist like [³H]DPCPX.
References
- 1. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage and Stability of Capadenoson Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capadenoson is a selective partial agonist of the adenosine A1 receptor and also exhibits activity as a biased agonist at the adenosine A2B receptor.[1] This dual activity makes it a compound of interest for cardiovascular and other therapeutic areas. Understanding the long-term stability and storage requirements of this compound solutions is critical for ensuring the integrity and reproducibility of experimental results. These application notes provide detailed protocols for assessing the stability of this compound solutions, including a hypothetical stability-indicating analytical method, and present illustrative data for guidance.
Recommended Storage Conditions
For routine laboratory use, stock solutions of this compound prepared in dimethyl sulfoxide (DMSO) should be stored under the following conditions based on supplier recommendations:
-
-80°C: for up to 1 year
-
-20°C: for up to 1 month[2]
To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes. For aqueous solutions intended for in-vitro or in-vivo experiments, it is recommended to prepare them fresh on the day of use.
Quantitative Stability Data (Illustrative)
The following tables present hypothetical data from a long-term stability study of a 1 mg/mL this compound solution in DMSO and a 10 µg/mL solution in a phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO. This data is for illustrative purposes to demonstrate how to present stability data.
Table 1: Stability of 1 mg/mL this compound in DMSO
| Storage Condition | Time Point | Appearance | Concentration (% of Initial) | Total Degradation Products (%) |
| -80°C | 0 | Clear, colorless | 100.0 | 0.0 |
| 3 months | Clear, colorless | 99.8 | < 0.2 | |
| 6 months | Clear, colorless | 99.5 | < 0.2 | |
| 12 months | Clear, colorless | 99.2 | < 0.2 | |
| -20°C | 0 | Clear, colorless | 100.0 | 0.0 |
| 1 month | Clear, colorless | 99.1 | 0.9 | |
| 3 months | Clear, colorless | 97.5 | 2.5 | |
| 6 months | Clear, colorless | 95.2 | 4.8 | |
| 4°C | 0 | Clear, colorless | 100.0 | 0.0 |
| 7 days | Clear, colorless | 98.6 | 1.4 | |
| 14 days | Clear, colorless | 96.8 | 3.2 | |
| 30 days | Clear, colorless | 92.1 | 7.9 | |
| 25°C | 0 | Clear, colorless | 100.0 | 0.0 |
| 1 day | Clear, colorless | 98.9 | 1.1 | |
| 3 days | Clear, colorless | 95.3 | 4.7 | |
| 7 days | Clear, colorless | 89.5 | 10.5 |
Table 2: Stability of 10 µg/mL this compound in PBS (pH 7.4) with 0.1% DMSO
| Storage Condition | Time Point | Appearance | Concentration (% of Initial) | Total Degradation Products (%) |
| 4°C | 0 | Clear, colorless | 100.0 | 0.0 |
| 24 hours | Clear, colorless | 99.5 | 0.5 | |
| 48 hours | Clear, colorless | 98.7 | 1.3 | |
| 7 days | Clear, colorless | 95.1 | 4.9 | |
| 25°C | 0 | Clear, colorless | 100.0 | 0.0 |
| 8 hours | Clear, colorless | 98.2 | 1.8 | |
| 24 hours | Clear, colorless | 93.4 | 6.6 | |
| 48 hours | Clear, colorless | 88.9 | 11.1 |
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the long-term stability of this compound solutions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Prepare the test solutions by diluting the stock solution to the desired concentrations (e.g., 1 mg/mL in DMSO and 10 µg/mL in PBS with 0.1% DMSO).
-
-
Sample Storage:
-
Aliquot the prepared solutions into amber glass vials to protect from light.
-
Store the vials at various temperature and humidity conditions as specified in ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH for accelerated stability, and the intended storage condition such as 4°C, -20°C, and -80°C).[3][4]
-
-
Time Points for Analysis:
-
Define the time points for sample analysis. For long-term studies, this could be 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points could be 0, 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, withdraw a vial from each storage condition.
-
Visually inspect the solution for any changes in color, clarity, or for the presence of particulate matter.
-
Measure the pH of aqueous solutions.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3) to determine the concentration of this compound and to detect and quantify any degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and for developing a stability-indicating analytical method.[5]
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/MS to identify and characterize the degradation products.
-
Protocol 3: Stability-Indicating HPLC-UV Method (Illustrative)
This protocol describes a representative reverse-phase HPLC method for the quantification of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water.
-
B: 0.1% Trifluoroacetic acid in acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. longdom.org [longdom.org]
Troubleshooting & Optimization
Troubleshooting Capadenoson solubility and precipitation issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capadenoson. The information is designed to address common challenges related to solubility and precipitation during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my solvent. What should I do?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol.[1] For initial stock solutions, it is highly recommended to use fresh, anhydrous DMSO as moisture can significantly reduce the solubility of the compound.[1][2] If you are still experiencing issues, you can try the following physical methods to aid dissolution:
-
Vortexing: Vigorously mix the solution.
-
Sonication: Use an ultrasonic bath to break down any clumps.[2]
-
Gentle Warming: A hot water bath can be used to increase solubility.[1]
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitated after being stored. How can I resolve this?
A2: Precipitation of this compound from a DMSO stock solution upon storage can be due to a few factors:
-
Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air, which will decrease the solubility of this compound. Always use fresh, anhydrous DMSO and store stock solutions in tightly sealed vials.
-
Storage Temperature: For long-term storage, it is recommended to store stock solutions at -80°C (for up to 1 year) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Concentration: If the concentration of your stock solution is very high, it may be more prone to precipitation. If redissolving using the methods in Q1 does not work, consider preparing a fresh stock solution at a slightly lower concentration.
Q3: I'm trying to make a working solution for an in vitro cell-based assay by diluting my DMSO stock into an aqueous buffer, and the compound is precipitating. What is the best way to prepare my working solution?
A3: Direct dilution of a high-concentration DMSO stock into an aqueous buffer is a common cause of precipitation for poorly water-soluble compounds like this compound. To avoid this, it is crucial to perform serial dilutions. Start by making an intermediate dilution of your DMSO stock in your cell culture medium or buffer, and then proceed with further dilutions to reach your final desired concentration. This gradual decrease in DMSO concentration helps to keep the compound in solution.
Q4: For my in vivo animal experiments, my this compound formulation is not clear and shows precipitation. What formulation protocols are recommended?
A4: this compound requires a co-solvent system for in vivo administration due to its poor water solubility. Here are two established protocols for preparing formulations. It is critical to add the solvents in the specified order and ensure the solution is clear before adding the next solvent.
-
Protocol 1 (with PEG300 and Tween-80):
-
Dissolve this compound in DMSO to make a stock solution.
-
Add PEG300 to the DMSO stock solution and mix until clear.
-
Add Tween-80 to the mixture and mix until clear.
-
Finally, add saline or ddH₂O to reach the final volume.
-
-
Protocol 2 (with Corn Oil):
-
Dissolve this compound in DMSO to make a stock solution.
-
Add the DMSO stock solution to corn oil and mix thoroughly.
-
For both protocols, the final solution should be prepared fresh and used immediately for optimal results. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. Please note that solubility can be batch-dependent.
| Solvent | Solubility | Notes |
| DMSO | 10 mM, ≥50 mg/mL (96.15 mM), 100 mg/mL (192.29 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (4.81 mM) | Clear solution. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL (4.81 mM) | Suspended solution; may require ultrasonic warming. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 520.03 g/mol ). For 1 mL of a 10 mM solution, you will need 5.2 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath or a warm water bath (37°C) for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathways
This compound is a partial agonist of the Adenosine A1 Receptor (A1AR) and has also been shown to be a biased agonist at the Adenosine A2B Receptor (A2BAR).
Caption: this compound's primary mechanism of action via the A1AR pathway.
Caption: this compound's biased agonism at the A2BAR, favoring the cAMP pathway.
Experimental Workflows
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Unexpected Off-Target Effects of Capadenoson
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Capadenoson. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily classified as a partial agonist of the adenosine A1 receptor (A1R).[1][2] It was developed for cardiovascular applications, including stable angina and atrial fibrillation.[2][3]
Q2: Are there any known off-target effects of this compound?
Yes, a significant off-target effect of this compound is its activity as a biased agonist at the adenosine A2B receptor (A2BR).[2] This means that this compound not only binds to and activates A2BR but does so in a way that preferentially initiates certain downstream signaling pathways over others. Specifically, it shows a preference for the cAMP signaling pathway. This dual activity at both A1R and A2BR is a critical consideration in experimental design and data interpretation.
Q3: How can I assess the broader off-target profile of this compound or similar compounds?
To obtain a comprehensive understanding of a compound's potential off-target interactions, it is recommended to use a commercially available off-target screening panel. Several vendors offer services to screen compounds against a wide range of G-protein coupled receptors (GPCRs) and other protein classes. Companies providing such services include:
-
Eurofins Discovery
-
Multispan (offering a 32-GPCR safety panel)
-
Thermo Fisher Scientific
-
Creative BioMart
-
Creative Bioarray
These services can help identify potential off-target liabilities early in the drug discovery process.
Troubleshooting Guides
Scenario 1: Unexpected cAMP Accumulation in a Cell Line Expected to Respond to A1R Activation.
Question: I am treating my cells, which endogenously express the adenosine A1 receptor, with this compound. Since A1R is a Gi-coupled receptor, I expected to see a decrease in cAMP levels. However, I am observing an unexpected increase in cAMP. What could be the cause?
Possible Cause: Your cell line may also endogenously express the adenosine A2B receptor. The A2B receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP. This compound is a known agonist of the A2B receptor, and its activation of this pathway could be masking the expected inhibitory effect on cAMP from A1R activation.
Troubleshooting Steps:
-
Confirm Receptor Expression:
-
Perform qPCR or Western blotting to verify the expression levels of both A1R and A2BR in your cell line.
-
-
Use Selective Antagonists:
-
To dissect the individual contributions of each receptor, pre-incubate your cells with a selective A1R antagonist (e.g., DPCPX) or a selective A2BR antagonist (e.g., PSB 603) before treating with this compound.
-
If the increase in cAMP is blocked by the A2BR antagonist, it confirms that the effect is mediated by the off-target activity of this compound.
-
-
Consult Receptor Selectivity Data:
-
Refer to the provided quantitative data on this compound's potency at different adenosine receptors to understand the expected concentration range for on-target versus off-target effects.
-
Scenario 2: Inconsistent or Unexpected Results in Functional Assays (e.g., ERK1/2 Phosphorylation, Calcium Mobilization).
Question: My results from functional assays like ERK1/2 phosphorylation or intracellular calcium mobilization are variable or do not align with the expected signaling pathway of the A1 receptor. Why might this be happening?
Possible Cause: The observed signaling could be a composite of both A1R and A2BR activation, which can trigger complex and sometimes opposing downstream pathways. Both A1 and A2B receptors have been shown to modulate ERK1/2 phosphorylation, but through different G-protein and downstream effector pathways. Similarly, while A1R activation is not typically associated with a strong calcium signal, A2BR activation can lead to intracellular calcium mobilization in some cell types.
Troubleshooting Steps:
-
Dissect Signaling Pathways with Selective Antagonists:
-
As in the previous scenario, use selective A1R and A2BR antagonists to isolate the signaling pathway of interest.
-
-
Time-Course Experiments:
-
The kinetics of signaling pathways can differ. Perform a time-course experiment for your functional readout (e.g., measure pERK at 5, 10, 15, 30, and 60 minutes post-stimulation) to capture the full dynamics of the response.
-
-
Use Pathway-Specific Inhibitors:
-
To further delineate the signaling cascade, use inhibitors of key downstream kinases such as PKA (for Gs-cAMP pathways) or PKC (which can be involved in both Gi and Gq pathways).
-
-
Consider Biased Agonism:
-
Remember that this compound is a biased agonist at the A2B receptor. This means it may not activate all possible downstream pathways of this receptor equally. Focus your readouts on the pathways known to be preferentially activated, such as cAMP accumulation.
-
Data Presentation
Table 1: Quantitative Potency of this compound at Adenosine Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| Human A1 | Functional Assay | EC50 | 0.1 | |
| Human A2A | Functional Assay | EC50 | >180 | |
| Human A2B | Functional Assay | EC50 | >90 | |
| Human A1 | Functional Assay | EC50 | 0.66 | |
| Human A2A | Functional Assay | EC50 | 1,400 | |
| Human A2B | Functional Assay | EC50 | 1.1 | |
| Human A2B | Binding Assay | Ki | ~300 |
EC50: Half-maximal effective concentration; Ki: Inhibitory constant.
Experimental Protocols
Detailed Methodology for cAMP Accumulation Assay
This protocol is designed to measure changes in intracellular cAMP levels in response to GPCR activation and is suitable for investigating the dual agonism of this compound.
-
Cell Culture and Plating:
-
Culture cells endogenously expressing adenosine A1 and/or A2B receptors (e.g., HEK293, CHO-K1, primary cardiac fibroblasts) in the appropriate growth medium.
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a suitable assay buffer to create a range of concentrations for testing.
-
-
Agonist/Antagonist Treatment:
-
For antagonist experiments, pre-incubate cells with the selective A1R or A2BR antagonist for 15-30 minutes.
-
Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control for cAMP induction (e.g., Forskolin).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a bioluminescent assay (e.g., Promega's cAMP-Glo™).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Detailed Methodology for ERK1/2 Phosphorylation Assay (Western Blotting)
This protocol outlines the steps to measure the phosphorylation of ERK1/2, a common downstream signaling event for many GPCRs.
-
Cell Culture and Serum Starvation:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
To reduce basal ERK1/2 phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free medium for 4-12 hours prior to the experiment.
-
-
Ligand Stimulation:
-
Treat the serum-starved cells with different concentrations of this compound for a specific time (a time-course experiment is recommended, e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis:
-
After stimulation, place the plates on ice and aspirate the medium.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Mandatory Visualizations
Caption: Signaling pathways for this compound's on-target (A1R) and off-target (A2BR) effects.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Conflicting Results from Capadenoson Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capadenoson. The information presented here is intended to help interpret the seemingly conflicting results from various preclinical and clinical studies of this compound.
Frequently Asked Questions (FAQs)
Q1: Why did this compound show potential therapeutic effects in cardiovascular studies but fail in preclinical neuropathic pain models?
A1: The divergent outcomes of this compound in cardiovascular and neuropathic pain studies can be attributed to its complex pharmacological profile and the distinct pathophysiology of these conditions. Initially developed as a selective partial agonist of the adenosine A1 receptor (A1R), this compound demonstrated anti-ischemic effects in a Phase IIa clinical trial for stable angina by reducing heart rate and improving exercise tolerance[1][2]. However, in preclinical models of neuropathic pain, it failed to produce analgesic effects[3][4].
The primary reasons for this discrepancy likely include:
-
Receptor Distribution and Function: The expression and functional role of adenosine receptors differ significantly between the cardiovascular system and the nociceptive pathways. While A1R activation in the heart has well-established negative chronotropic effects, its role in neuropathic pain is more complex, and partial agonism by this compound may be insufficient to produce a therapeutic effect in this context[3].
-
Dual Receptor Activity: Recent evidence suggests that this compound is not purely an A1R partial agonist but also acts as a biased agonist at the adenosine A2B receptor (A2BR). This dual activity could lead to different, and potentially opposing, effects in various tissues. For instance, A2BR activation can have cardioprotective effects but may also be involved in pro-inflammatory responses that could be counterproductive in a neuropathic pain setting.
Q2: What is the significance of this compound's dual A1/A2B receptor agonism and how does it complicate data interpretation?
A2: The reclassification of this compound as a dual A1R/A2BR agonist is a critical factor in understanding its varied biological effects. This dual activity introduces a layer of complexity for researchers, as the observed physiological or pathological response to this compound may be a composite of its effects on both receptor subtypes.
Key considerations include:
-
Biased Agonism: this compound exhibits biased agonism at the A2BR, preferentially activating the cAMP signaling pathway over other downstream effectors. This means that the functional consequences of A2BR activation by this compound may differ from those induced by the endogenous agonist adenosine or other synthetic agonists.
-
Tissue-Specific Receptor Expression: The relative expression levels of A1R and A2BR can vary significantly between different cell types and tissues. This differential expression will influence the net effect of this compound in a particular experimental system.
-
Conflicting Downstream Effects: A1R and A2BR activation can lead to opposing physiological effects. For example, A1R activation is generally anti-inflammatory, while A2BR activation can be pro-inflammatory under certain conditions.
Therefore, when interpreting data from this compound studies, it is crucial to consider the potential contribution of both A1R and A2BR signaling in the specific experimental context.
Q3: What were the key findings of the Phase IIa trial of this compound in stable angina?
A3: A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of single escalating doses of this compound (1, 2.5, 5, 10, and 20 mg) in 62 male patients with stable angina. The primary endpoint was the change in heart rate (HR) at a comparable maximum workload during an exercise tolerance test.
The study found that this compound significantly lowered the exercise HR at comparable maximum workloads, particularly at the 10 mg and 20 mg doses. This reduction in HR was associated with an improvement in total exercise time and a prolongation of the time to ischemia. These findings supported the anti-ischemic potential of this compound in patients with stable angina.
Q4: How should I design experiments to dissect the A1 versus A2B receptor-mediated effects of this compound?
A4: To differentiate the specific contributions of A1R and A2BR to the observed effects of this compound, a combination of pharmacological and genetic approaches is recommended. A suggested experimental workflow is outlined below. The use of selective antagonists for each receptor is crucial. For instance, a selective A1R antagonist can be used to block the A1R-mediated effects of this compound, thereby isolating its A2BR-mediated actions, and vice versa. Additionally, using cell lines or animal models with genetic knockout of either the A1R or A2BR can provide definitive evidence for the involvement of each receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from this compound studies.
Table 1: Receptor Pharmacology of this compound
| Parameter | Adenosine A1 Receptor (A1R) | Adenosine A2A Receptor (A2AR) | Adenosine A2B Receptor (A2BR) | Reference |
| EC50 | 0.66 nM | 1,400 nM | 1.1 nM | |
| Agonist Type | Partial Agonist | - | Biased Agonist |
Table 2: Key Efficacy Results from the Phase IIa Stable Angina Trial
| Parameter | 10 mg this compound | 20 mg this compound | Placebo | p-value (vs. Placebo) | Reference |
| Heart Rate Reduction at Max Workload (beats per min) | -12.2 | -6.8 | - | p = 0.0002 (for 10mg), p = 0.032 (for 20mg) | |
| Trend for Increased Total Exercise Time | Observed | Observed | - | Not specified | |
| Trend for Increased Time to 1-mm ST-segment Depression | Observed | Observed | - | Not specified |
Experimental Protocols
Protocol 1: Phase IIa Clinical Trial in Stable Angina
-
Study Design: A randomized, double-blind, placebo-controlled, single dose-escalating, multicenter trial.
-
Participants: 62 male patients with a primary diagnosis of chronic stable angina.
-
Intervention: Single oral doses of this compound (1, 2.5, 5, 10, or 20 mg) or matching placebo in a 5:1 ratio for each dose step.
-
Primary Efficacy Variable: Absolute difference in heart rate (HR) at the maximum comparable level of workload between a baseline exercise tolerance test and a post-dose exercise tolerance test at the time of maximum this compound concentration.
-
Secondary Efficacy Variables: Total exercise time and time to 1-mm ST-segment depression.
Protocol 2: Preclinical Neuropathic Pain Models in Mice
-
Study Design: In vivo assessment of the analgesic effects of this compound in two mouse models of neuropathic pain: the spared nerve injury (SNI) model and the paclitaxel-induced neuropathy model.
-
Animals: Male mice.
-
Intervention: Oral administration of this compound at doses of 0.03, 0.1, 0.3, and 1 mg/kg, or intravenous administration at 0.3 mg/kg. Pregabalin (60 mg/kg) was used as a positive control.
-
Pain Behavior Assessment: Mechanical hypersensitivity was measured using a Dynamic Plantar Aesthesiometer at baseline and at multiple time points after drug administration.
-
Outcome: this compound did not significantly affect mechanical hypersensitivity in either neuropathic pain model at the tested doses.
Visualizations
Caption: Signaling pathways of Adenosine A1 and A2B receptors activated by this compound.
Caption: Experimental workflow to dissect A1R vs. A2BR-mediated effects of this compound.
References
- 1. The new oral adenosine A1 receptor agonist this compound in male patients with stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new oral adenosine A1 receptor agonist this compound in male patients with stable angina | springermedizin.de [springermedizin.de]
- 3. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Capadenoson's Angina Trials: A Technical Post-Mortem on its Clinical Failure
The development of Capadenoson, a partial adenosine A1 receptor agonist, for the treatment of stable angina was halted after Phase IIa clinical trials. Despite showing some promising signals of efficacy, the program was ultimately discontinued. This technical support center provides a detailed analysis of the available data to elucidate the potential reasons for this failure, offering valuable insights for researchers and drug development professionals in the cardiovascular field.
Frequently Asked Questions (FAQs)
Q1: What was the underlying scientific rationale for using this compound in angina?
This compound is a selective partial agonist of the adenosine A1 receptor. Activation of this receptor in the heart is known to reduce heart rate and myocardial oxygen consumption, particularly during exercise. The therapeutic hypothesis was that by selectively targeting the A1 receptor, this compound could alleviate the symptoms of angina—chest pain caused by reduced blood flow to the heart—by decreasing the heart's workload and improving its oxygen supply-demand balance. As a partial agonist, it was anticipated to have a better safety profile than full agonists, potentially avoiding significant side effects like bradycardia and atrioventricular block at rest.
Q2: What did the key Phase IIa clinical trial (NCT00518921) show in terms of efficacy?
The primary objective of the main Phase IIa "proof-of-concept" study was to evaluate the effect of this compound on heart rate during exercise in patients with stable angina. The trial was a randomized, double-blind, placebo-controlled, single dose-escalating study.[1]
The key efficacy findings from this trial are summarized below:
| Efficacy Endpoint | Placebo | This compound (10 mg) | This compound (20 mg) | p-value (vs. Placebo) |
| Change in Heart Rate at Maximum Comparable Workload (beats per minute) | - | ↓ 12.2 | ↓ 6.8 | p = 0.0002 (for 10mg), p = 0.032 (for 20mg) |
| Trend for Increase in Total Exercise Time | Observed | Trend towards increase | Trend towards increase | Not statistically significant |
| Trend for Increase in Time to 1-mm ST-segment Depression | Observed | Trend towards increase | Trend towards increase | Not statistically significant |
Data compiled from a published study on the trial.[1]
As the table indicates, this compound demonstrated a statistically significant, dose-dependent reduction in heart rate at a comparable maximum workload.[1] There was also a positive trend towards an increase in total exercise time and the time to ischemia (as measured by 1-mm ST-segment depression), although these secondary endpoints did not reach statistical significance.[1]
Q3: Why was the clinical development of this compound for angina discontinued despite some positive efficacy signals?
-
Insufficient Efficacy: While the primary endpoint of heart rate reduction was met, the lack of a statistically significant improvement in the more clinically meaningful secondary endpoints, such as total exercise time, may have been a key factor. A modest effect on exercise tolerance might not have been considered sufficient to compete with existing anti-anginal therapies.
-
Safety and Tolerability Concerns: Although specific adverse event data from the angina trial is limited in the public domain, the development of adenosine A1 receptor agonists has historically been challenging due to on-target side effects. These can include atrioventricular (AV) block, bradycardia, and effects on the central nervous system (CNS). While this compound was designed as a partial agonist to mitigate these risks, subtle but concerning safety signals may have emerged during the trial.
-
Pharmacological Profile: Later research revealed that this compound also possesses activity as a biased agonist at the adenosine A2B receptor.[2] This dual activity could lead to a more complex pharmacological profile than initially intended, potentially contributing to off-target effects or a less predictable dose-response relationship. This finding suggests a reclassification of this compound as a dual A1/A2B receptor agonist, which would necessitate a re-evaluation of its therapeutic mechanism and potential side effects.
-
Strategic Business Decision: Pharmaceutical companies continuously evaluate their development pipelines. The decision to halt a program can be based on a comprehensive assessment of the drug's overall profile, the competitive landscape, the remaining development costs and risks, and the potential for a commercially viable product. It is possible that the totality of the data for this compound in angina did not meet the company's threshold for continued investment. The trial was officially marked as "Withdrawn" on clinical trial registries.
Troubleshooting and Experimental Considerations
Issue: Difficulty in demonstrating robust efficacy of A1 receptor agonists in angina trials.
-
Endpoint Selection: The choice of primary endpoint is critical. While heart rate reduction is a direct pharmacological effect, regulatory bodies and clinicians often place more weight on improvements in exercise duration and symptomatic relief. Future studies should consider co-primary endpoints that capture both physiological and clinical benefits.
-
Patient Population: The heterogeneity of patients with stable angina can impact trial outcomes. Careful patient selection, including stratification based on baseline exercise capacity and severity of ischemia, may help to identify a population more likely to respond to treatment.
-
Dose Optimization: The dose-response relationship for partial agonists can be complex. The observed effect of a lower heart rate reduction at the 20mg dose compared to the 10mg dose in the this compound trial highlights the importance of thorough dose-ranging studies to identify the optimal therapeutic window.
Issue: Managing the potential for on-target adverse effects of A1 receptor agonists.
-
Partial Agonism and Biased Agonism: The strategy of using partial or biased agonists to separate the desired anti-ischemic effects from undesired effects (e.g., on AV conduction) is a valid approach. However, a deep understanding of the downstream signaling pathways activated by the compound is crucial.
-
Receptor Selectivity: Ensuring high selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, A3) is essential to minimize off-target effects. The discovery of this compound's A2B activity underscores the importance of comprehensive pharmacological profiling early in development.
Experimental Protocols
Key Experiment: Exercise Tolerance Testing in the NCT00518921 Trial
-
Objective: To assess the effect of this compound on exercise capacity and myocardial ischemia in patients with chronic stable angina.
-
Methodology:
-
Patient Population: Male patients aged 35-75 years with a primary diagnosis of chronic stable angina (Canadian Cardiovascular Society Functional Class II-III) and definitive coronary artery disease were included.
-
Procedure: A standardized, symptom-limited exercise tolerance test (ETT) was performed on a treadmill or bicycle ergometer. The specific protocol (e.g., Bruce protocol) was likely standardized across study sites.
-
Measurements:
-
Primary Efficacy Variable: Absolute difference in heart rate (HR) at the maximum comparable level of workload between the baseline ETT and the post-dose ETT.
-
Secondary Efficacy Variables:
-
Total exercise time.
-
Time to 1-mm ST-segment depression on the electrocardiogram (ECG).
-
-
-
Data Analysis: The change from baseline in these parameters was compared between the this compound and placebo groups.
-
Visualizations
Signaling Pathway of Adenosine A1 Receptor Activation
Caption: Simplified signaling pathway of this compound's action on the Adenosine A1 receptor.
Experimental Workflow for the Phase IIa Angina Trial
Caption: High-level workflow of the this compound Phase IIa clinical trial for angina.
References
How to account for Capadenoson's A2B receptor activity in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capadenoson, focusing on how to account for its A2B adenosine receptor (A2BAR) activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (BAY 68-4986) is a non-nucleoside compound initially classified as a partial agonist of the adenosine A1 receptor (A1AR).[1] However, subsequent research has demonstrated that it also possesses significant activity at the adenosine A2B receptor (A2BAR), acting as a biased agonist.[2][3][4] Therefore, this compound should be considered a dual A1AR/A2BAR agonist.[2]
Q2: What is meant by "biased agonism" in the context of this compound's A2B receptor activity?
A2: Biased agonism refers to the ability of a ligand, like this compound, to preferentially activate one signaling pathway over another at the same receptor. In the case of its A2BAR activity, this compound shows a preference for the Gs-protein-mediated cAMP signaling pathway over other potential A2BAR-mediated pathways, such as those leading to calcium mobilization. This is in contrast to a "balanced" agonist, like the non-selective adenosine receptor agonist NECA, which may activate multiple pathways more evenly.
Q3: Why is it important to account for this compound's A2B receptor activity?
A3: The A2B receptor is involved in various physiological and pathophysiological processes, including inflammation, vasodilation, and cardiac fibrosis. The therapeutic effects and potential side effects of this compound may be influenced by its activity at the A2BAR, not just the A1AR. For example, its anti-fibrotic effects in cardiac fibroblasts have been attributed to its A2BAR agonism. Therefore, understanding and accounting for this dual activity is crucial for accurate interpretation of experimental results and for predicting its in vivo effects.
Q4: How does this compound's potency at the A2B receptor compare to its potency at the A1 receptor?
A4: this compound is generally more potent at the A1 receptor. However, its potency at the A2B receptor is still in the nanomolar range, making it a relevant activity to consider in many experimental systems. The exact potency values (EC50) can vary depending on the experimental setup, such as the cell type and the specific signaling pathway being measured. For a detailed comparison, please refer to the data summary table below.
Quantitative Data Summary
The following table summarizes the reported potency (EC50) and binding affinity (Ki) of this compound at the four human adenosine receptor subtypes. Note that values can differ between studies due to varying experimental conditions.
| Receptor Subtype | Parameter | Reported Value (nM) | Reference(s) |
| A1 Receptor | EC50 | 0.1 - 0.66 | |
| Ki | ~1 | ||
| A2A Receptor | EC50 | 1400 | |
| Ki | >1000 | ||
| A2B Receptor | EC50 (cAMP) | 1.1 - 500 | |
| Ki | ~300 | ||
| A3 Receptor | EC50 | >1000 | |
| Ki | >1000 |
Experimental Protocols
Radioligand Binding Assay for A2B Receptor
This protocol is for determining the binding affinity (Ki) of this compound for the A2B receptor in a competitive binding assay.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human A2B receptor (e.g., HEK-293 or CHO cells).
-
Radioligand for A2B receptor (e.g., [3H]PSB-603 or [3H]NECA).
-
This compound and a non-labeled reference antagonist (for determining non-specific binding, e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either this compound, vehicle, or a high concentration of a non-labeled antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for A2B Receptor
This protocol measures the ability of this compound to stimulate cAMP production via the A2B receptor.
Materials:
-
Whole cells expressing the human A2B receptor (e.g., HEK-293 or CHO cells).
-
This compound and a reference agonist (e.g., NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well plates.
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with a PDE inhibitor for a specific duration (e.g., 15-30 minutes) to prevent cAMP breakdown.
-
Add serial dilutions of this compound or the reference agonist to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes at 37°C) to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve for this compound and determine its EC50 value.
Visualizations
Caption: Dual signaling pathways of this compound at A1 and A2B receptors.
Caption: Experimental workflow for A2B receptor activity characterization.
Caption: Troubleshooting decision tree for this compound experiments.
Troubleshooting Guide
Q: My experimental results with this compound are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Cell Passage Number: Using cells with high passage numbers can lead to altered receptor expression levels. It is advisable to use cells within a consistent and low passage range.
-
Reagent Variability: Ensure consistency in the source and lot of critical reagents, including cell culture media, serum, and this compound itself.
-
Assay Conditions: Minor variations in incubation time, temperature, or cell density can significantly impact results. Strict adherence to a standardized protocol is crucial.
-
Endogenous Adenosine: The presence of endogenous adenosine can compete with this compound. Consider adding adenosine deaminase (ADA) to your assay buffer to degrade endogenous adenosine.
Q: I am not observing the expected A2B receptor-mediated effect of this compound. What should I check?
A: If you are not seeing the expected A2B-mediated response, consider the following:
-
Receptor Expression: Verify the expression level of the A2B receptor in your cell system using a validated method like qPCR or Western blot. A2B receptor expression can be low in some cell types.
-
A1 Receptor Co-expression: If your cells also express the A1 receptor, the inhibitory effect of A1 activation on adenylyl cyclase could be masking the stimulatory effect of A2B activation.
-
Signaling Pathway: Remember that this compound is a biased agonist at the A2B receptor. If you are measuring a signaling pathway other than cAMP accumulation (e.g., calcium mobilization), you may not observe a strong response.
Q: How can I experimentally distinguish between this compound's A1 and A2B receptor effects?
A: To dissect the specific contributions of A1 and A2B receptor activation, you can use selective antagonists:
-
Selective A1 Antagonist: Pre-incubate your cells with a selective A1 receptor antagonist (e.g., DPCPX) before adding this compound. Any remaining effect is likely mediated by the A2B receptor.
-
Selective A2B Antagonist: Conversely, use a selective A2B receptor antagonist (e.g., PSB 603) to block A2B-mediated effects and isolate the A1-mediated response.
-
Cells with Single Receptor Expression: If possible, use cell lines that selectively express either the A1 or A2B receptor to study the effects in isolation.
Q: How do I account for this compound's biased agonism in my experimental design?
A: To properly characterize the biased agonism of this compound, it is essential to:
-
Measure Multiple Signaling Pathways: Do not rely on a single readout. Measure cAMP accumulation, calcium mobilization, and potentially other downstream signaling events like ERK phosphorylation to get a complete picture of this compound's signaling profile.
-
Use a Balanced Agonist as a Reference: Compare the effects of this compound to a non-selective, balanced agonist like NECA. This will help to quantify the degree of bias towards a particular pathway.
-
Consider System Bias: Be aware that the observed bias can be influenced by the specific cellular context, including the relative expression levels of receptors, G proteins, and other signaling components. What appears as biased agonism in one cell line may be different in another.
References
Capadenoson Proarrhythmic Potential: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers investigating the potential proarrhythmic effects of Capadenoson. This document is structured to address specific experimental questions and potential troubleshooting scenarios in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the known proarrhythmic risk associated with this compound based on its mechanism of action?
A1: this compound is a partial agonist of the adenosine A1 receptor (A1R) with high selectivity over other adenosine receptors.[1] Full A1R agonists are known to have significant negative chronotropic (slowing heart rate) and dromotropic (slowing atrioventricular conduction) effects, which can lead to bradycardia and atrioventricular (AV) block.[2] However, as a partial agonist, this compound exhibits a significantly blunted bradycardiac effect compared to full A1R agonists.[2] In preclinical studies using isolated rat Langendorff hearts, this compound induced only a slight reduction in heart rate and did not cause AV block even at high concentrations, in stark contrast to the full agonist CCPA which caused marked bradycardia and complete AV block.[2] Clinical studies have also shown that this compound has no significant effect on heart rate at rest.[1] This suggests a lower intrinsic risk of bradyarrhythmias compared to full A1R agonists.
Recent research has also identified this compound as a dual A1R/A2B receptor agonist, with a preference for cAMP signal transduction at the A2B receptor. Activation of A2B receptors can have cardioprotective effects. The overall proarrhythmic risk is therefore considered low based on its primary mechanism of action, but comprehensive electrophysiological studies are necessary for a complete assessment.
Q2: Is there any clinical evidence of proarrhythmic effects with this compound?
A2: Publicly available data from clinical trials with this compound primarily focus on its efficacy in conditions like atrial fibrillation and stable angina. These studies have generally reported a good safety profile with no significant effects on resting heart rate. One study in patients with stable angina showed that this compound lowers exercise-induced heart rate. While adenosine itself can have proarrhythmic effects, such as inducing atrial fibrillation or, rarely, ventricular arrhythmias, these are typically associated with the rapid and potent effects of a full agonist. The partial agonism of this compound is expected to mitigate these risks.
Q3: What are the key cardiac ion channels that should be investigated to assess the proarrhythmic potential of this compound?
A3: To comprehensively assess the proarrhythmic risk of any compound, including this compound, it is crucial to evaluate its effects on a panel of key cardiac ion channels as recommended by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative. These include:
-
hERG (human Ether-à-go-go-Related Gene) channel (IKr): Inhibition of this channel is a primary cause of drug-induced QT prolongation and Torsades de Pointes (TdP).
-
Voltage-gated sodium channels (Nav1.5) (INa): Both peak and late currents should be assessed. Inhibition can affect conduction, while augmentation of the late current can be proarrhythmic.
-
L-type calcium channels (Cav1.2) (ICa,L): Effects on this channel can alter the action potential plateau and contractility.
-
Other potassium channels: Such as IKs (Kv7.1/KCNE1), IK1 (Kir2.1), and Ito (Kv4.3), which also play important roles in cardiac repolarization.
Q4: Has this compound been tested on these specific cardiac ion channels?
A4: As of the latest available public information, specific data on the effects of this compound on the hERG channel, cardiac sodium channels, and cardiac calcium channels in dedicated in vitro assays (e.g., patch-clamp studies on recombinant cell lines or cardiomyocytes) have not been published. This represents a significant data gap in the comprehensive proarrhythmic risk assessment of the compound.
Troubleshooting Experimental Assays
Q1: We are conducting patch-clamp experiments to study the effect of this compound on isolated ventricular myocytes and are observing inconsistent results. What could be the potential issues?
A1: Inconsistent results in patch-clamp experiments can arise from several factors. Here is a troubleshooting guide:
-
Cell Health: Ensure the isolated cardiomyocytes are healthy and viable. Poor cell health can lead to unstable recordings and altered ion channel function. Check for clear striations, quiescent state before stimulation, and a stable resting membrane potential.
-
Agonist Stability and Concentration: Prepare fresh solutions of this compound for each experiment. Ensure accurate dilution to the desired concentrations. Given its mechanism as a receptor agonist, tachyphylaxis (rapid desensitization) could occur with prolonged or repeated applications. Consider adequate washout periods between applications.
-
Experimental Conditions: Maintain stable temperature, pH, and oxygenation of the extracellular solution. Small variations in these parameters can significantly affect ion channel kinetics and drug potency.
-
Giga-seal Stability: An unstable giga-seal will introduce noise and artifacts. Ensure the pipette tip is clean and properly fire-polished.
-
Receptor Expression Levels: The density of adenosine A1 and A2B receptors can vary between different cardiac preparations and even between cells from the same heart. This inherent biological variability can contribute to different responses.
Q2: In our Langendorff-perfused heart experiments, we are not observing the expected slight bradycardic effect of this compound. Why might this be?
A2: Several factors could contribute to this observation:
-
Species Differences: The density and coupling of adenosine receptors can differ between species. The original studies showing a mild bradycardic effect were performed on isolated rat hearts. If you are using a different species, the response may vary.
-
Perfusion Conditions: Ensure the perfusion buffer has the correct composition, temperature, and oxygenation. Inadequate perfusion can lead to ischemia, which can alter the heart's response to adenosine agonists.
-
Endogenous Adenosine Levels: The baseline level of endogenous adenosine in the preparation can influence the observed effect of an exogenous agonist. High endogenous levels may partially occupy the receptors, reducing the apparent effect of this compound.
-
Drug Concentration: Verify the final concentration of this compound in the perfusate. Issues with stock solution preparation or delivery to the heart can lead to lower-than-expected concentrations.
Quantitative Data Summary
Table 1: Effect of this compound on Heart Rate in Isolated Rat Langendorff Hearts
| Concentration | Agonist | Mean Heart Rate (bpm) ± SEM | % Change from Baseline |
| Baseline | This compound | 360 ± 3 | 0% |
| 1 nM - 1 µM | This compound | 330 ± 6 | -8.3% |
| up to 10 µM | This compound | No AV block induced | N/A |
| Baseline | CCPA (Full Agonist) | 320 ± 2 | 0% |
| 1 nM - 1 µM | CCPA (Full Agonist) | 80 ± 5 | -75% |
| > 1 µM | CCPA (Full Agonist) | Complete AV block | N/A |
Data sourced from Albrecht-Küpper et al., 2012.
Table 2: Receptor Selectivity Profile of this compound
| Receptor Subtype | Activity | EC50 / Selectivity Factor |
| Adenosine A1 | Partial Agonist | EC50 = 0.1 nM |
| Adenosine A2a | - | 1,800-fold vs. A1 |
| Adenosine A2b | Agonist | 900-fold vs. A1 |
| Adenosine A3 | No activity | - |
Data sourced from Albrecht-Küpper et al., 2012.
Experimental Protocols
Protocol 1: Assessment of Proarrhythmic Potential using Isolated Langendorff-Perfused Heart
Objective: To evaluate the effects of this compound on cardiac rhythm, heart rate, and conduction.
Methodology:
-
Heart Isolation: Anesthetize a male Sprague-Dawley rat and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta on a Langendorff apparatus and perfuse retrogradely with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Instrumentation: Place ECG electrodes on the heart to record a continuous electrocardiogram. A pressure transducer-tipped catheter can be inserted into the left ventricle to measure contractile function.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period.
-
Drug Administration: Infuse this compound at increasing concentrations (e.g., 1 nM to 10 µM) into the perfusion line. Each concentration should be maintained for a sufficient duration to achieve a steady-state effect (e.g., 10-15 minutes).
-
Data Acquisition: Continuously record ECG and hemodynamic parameters throughout the experiment.
-
Analysis: Analyze the ECG for changes in heart rate, PR interval, QRS duration, QT interval, and the occurrence of any arrhythmias (e.g., premature ventricular contractions, AV block).
Protocol 2: Whole-Cell Patch-Clamp Analysis of this compound on Cardiac Ion Channels
Objective: To determine the effect of this compound on specific cardiac ion currents (e.g., IKr, INa, ICa,L).
Methodology:
-
Cell Preparation: Use either isolated primary cardiomyocytes (e.g., from guinea pig or rabbit ventricles) or a stable cell line expressing the human channel of interest (e.g., HEK293 cells expressing hERG).
-
Patch-Clamp Recording:
-
Use a whole-cell patch-clamp configuration.
-
Maintain the cells in an appropriate extracellular solution at a physiological temperature (e.g., 35-37°C).
-
Use an intracellular solution formulated to isolate the specific current of interest.
-
Apply specific voltage-clamp protocols to elicit the target current.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
-
Data Analysis:
-
Measure the peak current amplitude and other kinetic parameters at each concentration.
-
Construct a concentration-response curve to determine the IC50 or EC50 of this compound on the specific ion channel.
-
Visualizations
References
Technical Support Center: Enhancing Oral Bioavailability of Capadenoson Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for researchers encountering challenges in improving the oral bioavailability of Capadenoson derivatives. The information is presented in a question-and-answer format to directly address common issues, supplemented by detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: We are observing poor oral exposure with our novel this compound derivative despite good in vitro potency. What are the likely causes?
A1: Poor oral exposure of this compound derivatives, which are often lipophilic and poorly water-soluble, can stem from several factors:
-
Low Aqueous Solubility: The primary obstacle is often the compound's inability to dissolve effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The derivative might be extensively metabolized in the gut wall or liver before reaching systemic circulation[1][2][3].
-
Efflux Transporter Activity: The compound could be actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp).
Q2: this compound is described as "orally bioavailable." Why are its derivatives proving to be more challenging?
A2: While this compound has shown oral bioavailability, structural modifications to create new derivatives can significantly alter physicochemical properties[4]. Changes to improve potency or selectivity might inadvertently increase lipophilicity and decrease aqueous solubility, negatively impacting oral absorption. Each new derivative must be evaluated independently for its oral bioavailability potential.
Q3: What initial steps should we take to formulate a poorly soluble this compound derivative for preclinical oral dosing?
A3: For early-stage preclinical studies, the goal is to achieve adequate exposure to conduct safety and efficacy testing. A common starting point is to prepare a simple suspension or a solution in a vehicle containing co-solvents and surfactants. A typical vehicle for oral gavage in rodents might consist of a mixture of PEG300, Tween 80, and water, or a suspension in a methylcellulose/Tween 80 solution[5].
Q4: We are considering a prodrug approach for our lead this compound derivative. What are the key considerations?
A4: A prodrug strategy can be highly effective, as demonstrated by neladenoson bialanate, a dipeptide ester prodrug of a this compound derivative developed to improve solubility and oral exposure. Key considerations include:
-
Promoieties: Select a promoiety that significantly enhances the aqueous solubility of the parent drug. For neladenoson, an L-Ala-L-Ala dipeptide was used, and the final product was a hydrochloride salt, which further increased water solubility.
-
Linker Chemistry: The linker connecting the promoiety to the parent drug must be stable in the GI tract but readily cleaved by enzymes (e.g., esterases) in the intestinal wall or liver to release the active compound.
-
Metabolic Stability: Ensure the prodrug itself is not prematurely metabolized in a way that prevents the release of the active drug.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations after oral dosing in animal studies.
-
Potential Cause: Inconsistent dissolution of the compound in the GI tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronize the drug substance to increase its surface area and dissolution rate.
-
Formulation Optimization: Experiment with different suspension vehicles. The use of wetting agents (e.g., Tween 80) is critical to ensure proper dispersion of the particles.
-
Amorphous Solid Dispersion: Consider creating an amorphous solid dispersion of your compound with a hydrophilic polymer to improve its dissolution properties.
-
Standardize Food and Water Access: Ensure consistent feeding schedules for study animals, as food can significantly impact GI physiology and drug absorption.
-
Issue 2: Good in vitro permeability (e.g., in a Caco-2 assay) but still low in vivo oral bioavailability.
-
Potential Cause: High first-pass metabolism in the liver or gut wall.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of your compound. This can help identify the primary sites of metabolism.
-
Prodrug Approach: Design a prodrug that masks the metabolic soft spots of the molecule.
-
Co-administration with a CYP Inhibitor: In preclinical studies, co-dosing with a known inhibitor of the relevant cytochrome P450 enzymes (if known) can help confirm if first-pass metabolism is the primary issue. This is a diagnostic tool and not a clinical strategy.
-
Issue 3: The compound precipitates out of the formulation before or during administration.
-
Potential Cause: The formulation does not have sufficient solubilizing capacity for the intended concentration.
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a thorough screening of various pharmaceutically acceptable solvents and co-solvents to find a system that can maintain the desired concentration.
-
Lipid-Based Formulations: For highly lipophilic compounds, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). These can maintain the drug in a solubilized state in the GI tract.
-
Nanosuspensions: Creating a nanosuspension can improve the stability of the formulation and enhance dissolution upon administration.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and its Derivative, Neladenoson
| Parameter | This compound | Neladenoson | Neladenoson Bialanate (Prodrug) | Reference |
| Molecular Weight | 520.03 g/mol | - | - | |
| Aqueous Solubility | Poor | Very Low | Significantly Improved (as HCl salt) | |
| Oral Bioavailability | Described as "orally bioavailable" | Poor (inferred) | "Significantly improved exposure after oral administration" | |
| Receptor Selectivity | Partial Agonist at A1; also activity at A2B | More selective partial A1 agonist | - |
Note: Specific quantitative values for solubility and oral bioavailability (F%) of the derivatives are not publicly available but the qualitative improvements are well-documented.
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Suspension for Preclinical Studies
This protocol is a general starting point for formulating a poorly soluble this compound derivative for oral gavage in rodents.
Materials:
-
This compound derivative (micronized, if possible)
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
Procedure:
-
Prepare the Vehicle:
-
In a beaker, dissolve the Tween 80 in about 80% of the final volume of purified water.
-
Slowly add the methylcellulose while stirring continuously with a magnetic stir bar until fully dispersed.
-
Add the remaining water to reach the final volume and continue stirring until a homogenous solution is formed.
-
-
Prepare the Suspension:
-
Weigh the required amount of the this compound derivative.
-
Place the powder in a mortar.
-
Add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a beaker and stir continuously with a magnetic stir bar for at least 30 minutes before dosing.
-
Maintain stirring during the dosing procedure to ensure dose uniformity.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
This protocol outlines a standard method for evaluating the intestinal permeability of a this compound derivative.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound derivative
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transport of a low-permeability marker, such as Lucifer yellow. A low Papp value for Lucifer yellow confirms the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer pre-warmed to 37°C.
-
Add the transport buffer containing the test concentration of the this compound derivative to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh transport buffer.
-
Also, take a sample from the apical side at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the this compound derivative in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: (Papp B to A) / (Papp A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Workflow for improving oral bioavailability.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Adenosine A2B Receptor Signaling Pathway.
References
Minimizing sedative effects of Capadenoson at high doses.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capadenoson, focusing on minimizing its sedative effects at high doses.
Frequently Asked Questions (FAQs)
Q1: We are observing significant sedative effects with this compound in our animal models, which is confounding our experimental results. What is the underlying mechanism of this sedation?
A1: The sedative effects of this compound are primarily mediated through its agonist activity at the adenosine A1 receptor (A1AR).[1][2] The A1AR is a G-protein coupled receptor (GPCR) widely distributed in the central nervous system (CNS).[1][3] Activation of A1ARs in the brain by agonists like this compound typically leads to neuronal hyperpolarization and inhibition of neurotransmitter release, resulting in sedative, hypnotic, and anticonvulsant effects.[3]
Q2: Is it possible to separate the desired therapeutic effects of this compound from its sedative side effects?
A2: Yes, emerging research suggests this is achievable through the principle of biased agonism. Biased agonists selectively activate certain downstream signaling pathways over others. For the A1AR, it is hypothesized that activation of specific Gα subunits (e.g., Gαob) may mediate therapeutic effects like analgesia, while the recruitment of β-arrestin is associated with undesirable effects such as sedation and cardiorespiratory depression. The goal is to identify or develop biased agonists that preferentially engage the therapeutic pathways.
Q3: What experimental approaches can we use to investigate biased agonism for our this compound analogs?
A3: To characterize the biased agonism profile of your compounds, you can employ a combination of in vitro functional assays that measure signaling through different pathways. Key assays include:
-
GTPγS Binding Assays: To quantify G-protein activation.
-
cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase, a primary downstream effect of A1AR activation via Gαi/o.
-
β-arrestin Recruitment Assays: To determine the extent of β-arrestin engagement with the receptor.
By comparing the potency (EC50) and efficacy (Emax) of your compounds in these different assays, you can determine their bias towards G-protein signaling versus β-arrestin recruitment.
Q4: Are there any known antagonists that can counteract the sedative effects of this compound in our experiments?
A4: Yes, non-selective adenosine receptor antagonists like caffeine and theophylline have been shown to antagonize the sedative and locomotor depressant effects of adenosine agonists. For more specific preclinical research, selective A1AR antagonists such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) can be used to reverse the A1AR-mediated effects of this compound.
Q5: What were the reported sedative adverse events for this compound in clinical trials?
A5: this compound, a partial adenosine A1 receptor agonist, has undergone Phase IIa clinical trials for atrial fibrillation and stable angina. While specific details on the incidence of sedation are not extensively published in the provided search results, it is known that this compound was withdrawn from clinical trials for angina and atrial fibrillation for reasons that may be related to its overall efficacy and side effect profile. Generally, procedural sedation carries a risk of adverse events such as hypoxia, hypotension, and vomiting.
Troubleshooting Guides
Issue 1: High variability in sedative response to this compound across experimental animals.
| Possible Cause | Troubleshooting Step |
| Animal Strain and Genetics | Different mouse or rat strains can exhibit varying sensitivities to sedative agents. Ensure you are using a consistent and well-characterized strain for your studies. |
| Circadian Rhythm | The sedative effects of adenosine agonists can be influenced by the animal's sleep-wake cycle. Conduct your experiments at the same time of day to minimize variability. |
| Drug Formulation and Administration | Inconsistent drug formulation or administration can lead to variable plasma concentrations. Ensure this compound is properly solubilized and administered consistently (e.g., route, volume). |
| Habituation to Experimental Setup | Lack of habituation to the testing environment can cause stress and hyperactivity, masking the sedative effects. Properly habituate the animals to the locomotor activity chambers and handling procedures before the experiment. |
Issue 2: Difficulty in establishing a clear dose-response relationship for sedation.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose Range | The selected dose range may be too narrow or on the steep part of the dose-response curve. Conduct a pilot study with a wide range of doses to identify the optimal range for establishing a clear dose-response. |
| Assay Sensitivity | The chosen behavioral assay may not be sensitive enough to detect subtle sedative effects at lower doses. Consider using more sensitive measures of sedation, such as changes in sleep architecture via EEG monitoring. |
| Pharmacokinetics | The timing of the behavioral assessment may not coincide with the peak plasma concentration of this compound. Perform pharmacokinetic studies to determine the Cmax and Tmax of your compound and schedule your behavioral assessments accordingly. |
Data Presentation
Table 1: Pharmacological Profile of this compound and Related Adenosine Receptor Agonists
| Compound | Receptor | Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Sedative Effects | Reference |
| This compound | Human A1AR | 24 (in the absence of GTP) | EC50 = 0.1 (cAMP inhibition) | Yes | |
| 116 (in the presence of GTP) | Efficacy (β-arrestin 2 recruitment) = 41.8% of CPA | ||||
| Human A2AAR | >10,000 | - | |||
| Human A2BAR | >10,000 | - | |||
| Human A3AR | >10,000 | - | |||
| N6-Cyclopentyladenosine (CPA) | Human A1AR | 1.1 | IC50 = 23 (cAMP inhibition) | Yes | |
| NECA | Human A1AR | 14 | EC50 = 115 (β-arrestin 2 recruitment) | Yes | |
| Human A2AAR | 17 | IC50 = 56 (cAMP inhibition) |
Experimental Protocols
Protocol 1: Assessment of Sedative Effects using Locomotor Activity
Objective: To quantify the dose-dependent sedative effects of this compound by measuring spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Locomotor activity chambers (e.g., clear acrylic boxes with infrared beams)
-
Computerized data acquisition system
Procedure:
-
Animal Habituation:
-
House mice individually for at least 24 hours before the experiment.
-
On three consecutive days prior to testing, handle each mouse for 5 minutes and place it in the locomotor activity chamber for 30 minutes to acclimate.
-
-
Baseline Activity:
-
On the test day, administer the vehicle to the mice (same route and volume as the drug).
-
Immediately place the mice in the locomotor activity chambers and record their activity for 30-60 minutes to establish a baseline.
-
-
Drug Administration and Testing:
-
At least 24 hours after the baseline measurement, administer a specific dose of this compound to a group of mice.
-
Immediately place the mice back into the chambers and record locomotor activity for the same duration as the baseline measurement.
-
Use separate groups of mice for each dose of this compound and the vehicle control.
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and time spent in the center of the arena.
-
Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Plot a dose-response curve to determine the ED50 for locomotor depression.
-
Protocol 2: GTPγS Binding Assay for A1AR Activation
Objective: To determine the potency and efficacy of this compound in stimulating G-protein activation at the A1AR.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
This compound and other test compounds
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A1AR.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (final concentration typically 10-100 μM)
-
Varying concentrations of this compound or other test compounds.
-
Cell membranes (typically 5-20 μg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the compounds to bind to the receptors.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration typically 0.1-1 nM) to each well to start the binding reaction.
-
Termination of Reaction: After a further incubation period (typically 30-60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS).
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Mandatory Visualization
Caption: Adenosine A1 Receptor Signaling Pathways.
Caption: Workflow for Assessing Sedative Effects.
References
Capadenoson Technical Support Center: Best Practices for Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Capadenoson. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended way to store solid this compound?
Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[1]
2. How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1][2][3] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller volumes for single-use applications. Store these aliquots at -80°C for up to one year or at -20°C for up to one month. Some sources suggest that solutions stored at -80°C can be stable for up to two years.
3. What is the solubility of this compound in common solvents?
This compound is soluble in DMSO, with a solubility of at least 50 mg/mL. It is insoluble in water and ethanol. For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.
4. Can I prepare this compound for in vivo studies?
Yes, for in vivo experiments, this compound can be formulated in a vehicle containing co-solvents. A common method involves preparing a stock solution in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil. These mixed solutions should be prepared fresh and used immediately for the best results.
Troubleshooting Guides
Issue: I am seeing precipitation in my this compound stock solution after thawing.
-
Possible Cause: The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture.
-
Solution:
-
Gently warm the solution and use sonication to aid in redissolution.
-
Ensure you are using fresh, anhydrous DMSO for preparing your stock solutions, as hygroscopic DMSO can significantly impact solubility.
-
When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to minimize condensation.
-
Issue: My experimental results are inconsistent when using this compound.
-
Possible Cause 1: Degradation of the compound due to improper storage or handling.
-
Solution 1:
-
Always aliquot your stock solution to avoid multiple freeze-thaw cycles.
-
Ensure that both the solid compound and stock solutions are stored at the recommended temperatures.
-
-
Possible Cause 2: The working solution was not freshly prepared.
-
Solution 2:
-
For in vivo studies, always prepare the final formulation immediately before use.
-
For in vitro assays, dilute your stock solution to the final working concentration just before adding it to your experimental system.
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Solid Powder | 4°C | Up to 2 years |
| Stock Solution in DMSO | -80°C | Up to 2 years |
| Stock Solution in DMSO | -20°C | Up to 1 year |
Data compiled from multiple sources.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (96.15 mM) | Use fresh, anhydrous DMSO for best results. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.20 mg of this compound powder (Molecular Weight: 520.03 g/mol ).
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the solid this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)
This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.
-
Prepare a 25 mg/mL this compound stock solution in DMSO.
-
Vehicle Preparation (for 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Use Immediately: This formulation should be used immediately after preparation.
Mandatory Visualizations
Caption: Signaling pathway of this compound as an Adenosine A1 receptor agonist.
References
Overcoming limitations in Capadenoson research.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Capadenoson. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common limitations and challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BAY 68-4986) is a non-nucleoside, partial agonist of the adenosine A1 receptor (A1R).[1] It was developed to elicit the cardioprotective effects of A1R activation while minimizing the on-target side effects associated with full agonists, such as significant bradycardia.[2][3] Importantly, research has revealed that this compound also exhibits significant activity at the adenosine A2B receptor (A2BAR), suggesting it functions as a dual A1R/A2BAR agonist.[4][5] This dual activity may contribute to its overall pharmacological profile, including its cardioprotective effects.
Q2: What are the known limitations and challenges in this compound research?
Researchers have encountered several limitations with this compound, including:
-
Low aqueous solubility: This can complicate the preparation of solutions for in vitro and in vivo experiments and may impact its bioavailability.
-
Central Nervous System (CNS) safety concerns: Some studies have indicated potential CNS side effects, which has been a limiting factor in its clinical development.
-
Partial agonism: While designed to reduce side effects, the partial agonism at the A1R may not be sufficient to elicit the desired therapeutic effect in all pathological conditions.
-
Off-target effects: Its activity at the A2BAR, while potentially beneficial in some contexts, represents an off-target effect relative to its initial design as a selective A1R agonist. This biased agonism can complicate the interpretation of experimental results.
-
Clinical trial discontinuation: this compound was withdrawn from some clinical trials, which can create challenges in sourcing detailed clinical data and understanding the full scope of its effects in humans.
Q3: How does this compound's activity at the A2B receptor affect its pharmacological profile?
This compound's agonism at the A2B receptor adds a layer of complexity to its pharmacological profile. A2B receptor activation is known to be involved in cardioprotection and the modulation of cardiac fibrosis. This suggests that some of the observed beneficial effects of this compound on cardiac remodeling may be mediated, at least in part, through this off-target activity. However, A2B receptor activation can also have pro-inflammatory effects in some contexts, which could be a consideration in certain disease models. The biased agonism of this compound, with a preference for cAMP signaling downstream of the A2B receptor, further influences its cellular effects.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for Experiments
Problem: You are observing precipitation or incomplete dissolution of this compound when preparing stock or working solutions.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate solvent | This compound has low aqueous solubility. For in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For in vivo studies, co-solvent systems are necessary. |
| Incorrect solvent mixture for in vivo studies | A common and effective vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and saline. It is critical to add the solvents sequentially and ensure complete dissolution at each step. Heating and/or sonication can aid in dissolution. |
| Use of hydrated DMSO | Moisture-absorbing DMSO can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO for preparing stock solutions. |
| Precipitation upon dilution | When diluting a DMSO stock solution into an aqueous buffer for in vitro assays, precipitation can occur. To minimize this, dilute the stock solution into the final assay buffer with vigorous mixing. It may also be necessary to use a lower final concentration of this compound or include a small percentage of a co-solvent like PEG300 in the final buffer, if compatible with the assay. |
Issue 2: Inconsistent or Unexpected Results in Functional Assays
Problem: You are observing high variability or unexpected responses in your cAMP accumulation or calcium mobilization assays.
Possible Causes and Solutions:
| Cause | Solution |
| Biased agonism | This compound is a biased agonist at the A2B receptor, preferentially activating the cAMP pathway over others like calcium mobilization. Therefore, you may observe a robust response in a cAMP assay but a weak or absent response in a calcium mobilization assay when studying A2B receptor activation. It is crucial to use multiple functional readouts to fully characterize its signaling profile. |
| Endogenous adenosine | Endogenous adenosine in cell cultures or tissue preparations can activate adenosine receptors, leading to high basal signaling and masking the effect of exogenously applied this compound. The inclusion of adenosine deaminase (ADase) in the assay buffer can help to degrade endogenous adenosine and improve the signal-to-noise ratio. |
| Receptor desensitization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response. Ensure that agonist incubation times are optimized and consider using kinetic assays to capture the initial signaling events. |
| Cell line specific effects | The expression levels of adenosine receptors, G proteins, and other signaling components can vary significantly between different cell lines. This can lead to "system bias" where the observed signaling profile of this compound is cell-type dependent. It is important to characterize the expression profile of your experimental system. |
Issue 3: Observing Central Nervous System (CNS) Side Effects in Animal Models
Problem: You are observing unexpected behavioral changes, sedation, or motor impairment in animals treated with this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Dose-dependent CNS effects | Although developed to have fewer side effects than full A1R agonists, this compound can still induce CNS effects, particularly at higher doses. These effects are likely due to its activity at A1 receptors in the brain. |
| Vehicle effects | The vehicle used to dissolve this compound, especially if it contains co-solvents like PEG300 or Tween-80, can sometimes have its own behavioral effects. It is essential to include a vehicle-only control group in your in vivo experiments to differentiate between drug- and vehicle-induced effects. |
| Off-target CNS activity | While the primary targets are A1 and A2B receptors, the possibility of off-target interactions in the CNS cannot be entirely ruled out. If unexpected CNS effects are observed, consider further pharmacological characterization with selective antagonists for other potential targets. |
| Route of administration | The route of administration can influence the pharmacokinetic profile and the extent of CNS penetration. Consider whether the observed effects are consistent with the expected brain exposure following the chosen route. |
Data Presentation
Table 1: this compound Receptor Selectivity Profile
| Receptor Subtype | Agonist Potency (EC50/Ki) | Selectivity vs. A1R | Reference |
| Human Adenosine A1R | 0.1 nM (EC50) | - | |
| Human Adenosine A2AR | 1,400 nM (EC50) | 14,000-fold | |
| Human Adenosine A2BR | 1.1 nM (EC50) | 11-fold | |
| Human Adenosine A3R | No significant activity | >10,000-fold |
Table 2: Summary of Clinical Trial Data (NCT00568945) in Patients with Stable Angina
| Dose | Mean Heart Rate Reduction at Max. Workload (beats per min) | p-value vs. Placebo | Reference |
| 10 mg | 12.2 | 0.0002 | |
| 20 mg | 6.8 | 0.032 |
Table 3: Preclinical Data on Left Ventricular Function in a Canine Model of Heart Failure
| Parameter | Untreated Control (Change from Baseline) | This compound (7.5 mg BID) (Change from Baseline) | p-value vs. Control | Reference |
| LV Ejection Fraction (%) | -3 ± 1 | +8 ± 1 | <0.05 | |
| LV End-Systolic Volume (mL) | +10 ± 3 | -7 ± 3 | <0.05 | |
| LV End-Diastolic Volume (mL) | +12 ± 4 | +1 ± 4 | <0.05 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for oral or intraperitoneal administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure complete dissolution, using sonication or gentle warming if necessary.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents in the following order, vortexing thoroughly after each addition to ensure the solution remains clear:
-
Add 4 parts PEG300 to 1 part DMSO stock solution.
-
Add 0.5 parts Tween-80.
-
Add 4.5 parts saline to reach the final volume.
-
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This procedure yields a suspended solution of approximately 2.5 mg/mL. For a clear solution, a formulation of 10% DMSO in 90% corn oil can be used, which achieves a solubility of at least 2.5 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: [³⁵S]GTPγS Binding Assay for A1 Receptor Activation
This assay measures the activation of G proteins coupled to the A1 receptor upon agonist binding.
Materials:
-
Cell membranes expressing the adenosine A1 receptor
-
[³⁵S]GTPγS (radiolabeled)
-
Guanosine diphosphate (GDP)
-
This compound and other test compounds
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM MgCl₂, 100 mM NaCl
-
Adenosine deaminase (ADase)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare the assay buffer and add ADase (e.g., 2 units/mL) to degrade any endogenous adenosine.
-
In a microplate, add the following to each well:
-
Assay buffer
-
Cell membranes (e.g., 5-10 µg of protein)
-
GDP (e.g., 10 µM)
-
This compound or other test compounds at various concentrations.
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are analyzed by subtracting non-specific binding and expressing agonist-stimulated binding as a percentage of the maximal response.
Protocol 3: cAMP Accumulation Assay for A1 and A2B Receptor Activation
This protocol can be used to measure the inhibition of adenylyl cyclase (via Gi-coupled A1R) or the stimulation of adenylyl cyclase (via Gs-coupled A2BR).
Materials:
-
Cells expressing the adenosine A1 or A2B receptor (e.g., HEK293 or CHO cells)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Forskolin (for A1R inhibition assay)
-
IBMX (a phosphodiesterase inhibitor)
-
This compound and other test compounds
-
Cell culture medium and plates
Procedure for A1R (Gi-coupled):
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing IBMX (e.g., 500 µM) and incubate for 30 minutes.
-
Add this compound or other test compounds at various concentrations.
-
Simultaneously or shortly after, add forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
Incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Data are analyzed as the percentage inhibition of the forskolin-stimulated cAMP response.
Procedure for A2BR (Gs-coupled):
-
Follow steps 1 and 2 as above.
-
Add this compound or other test compounds at various concentrations.
-
Incubate for the time recommended by the assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Data are analyzed as the fold-increase or percentage of the maximal response to a reference agonist.
Visualizations
Caption: Signaling pathways of this compound at A1 and A2B receptors.
Caption: Experimental workflow for this compound research.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-stimulated [35S]GTPgammaS binding in brain modulation by endogenous adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Capadenoson and CCPA for A1 Adenosine Receptor Modulation
An objective guide for researchers and drug development professionals on the pharmacological and functional differences between the partial A1R agonist Capadenoson and the full A1R agonist CCPA, supported by experimental data.
This guide provides a detailed comparison of this compound, a partial agonist for the A1 adenosine receptor (A1R), and 2-Chloro-N6-cyclopentyladenosine (CCPA), a well-established full A1R agonist. Understanding the distinct profiles of these two compounds is critical for research into cardiovascular therapies and other conditions where A1R modulation is a target.
Mechanism of Action and Receptor Affinity
This compound is a non-nucleoside partial agonist of the A1 adenosine receptor, whereas CCPA is a potent and selective full agonist.[1][2] This fundamental difference in their interaction with the A1R dictates their downstream cellular effects. While both compounds bind to the A1R, their ability to induce a maximal receptor response varies significantly.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and CCPA, highlighting their differences in potency and efficacy at the human A1 receptor.
| Parameter | This compound | CCPA | Reference |
| Receptor Target | A1 Adenosine Receptor (Partial Agonist) | A1 Adenosine Receptor (Full Agonist) | [1] |
| EC50 (human A1R) | 0.1 nM | 0.3 nM | [1] |
| Efficacy ([35S]-GTPγS binding) | 74 ± 2% of CCPA's effect | 100% (Reference Full Agonist) | [1] |
| Selectivity vs. A2a | 1,800-fold | High A1 selectivity | |
| Selectivity vs. A2b | 900-fold | High A1 selectivity | |
| Activity at A3R | No activity | Not specified as primary target | |
| Observed Bradycardic Effect | Slight reduction in heart rate | Significant, dose-dependent reduction in heart rate, can lead to AV block |
Signaling Pathways
Activation of the A1 adenosine receptor by agonists like this compound and CCPA initiates a cascade of intracellular signaling events. The A1R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This coupling leads to two main signaling pathways: the inhibition of adenylyl cyclase and the activation of phospholipase C.
The differing efficacy of this compound and CCPA means that while they activate the same pathways, the magnitude of the downstream effects will vary. As a full agonist, CCPA elicits a maximal response, leading to a strong inhibition of cAMP production and robust activation of PLC. This compound, being a partial agonist, produces a submaximal response. Recent studies have also suggested that this compound may exhibit biased agonism at the A2B adenosine receptor, a characteristic not typically associated with CCPA.
Experimental Protocols
A key experiment differentiating the partial agonism of this compound from the full agonism of CCPA is the [³⁵S]-GTPγS binding assay.
[³⁵S]-GTPγS Binding Assay Protocol:
-
Membrane Preparation: Human frontal lobe membranes are prepared as the source of A1 adenosine receptors.
-
Incubation Mixture: 5 μg of membrane protein is incubated in a 160 μl binding buffer containing:
-
50 mM Tris/HCl, pH 7.4
-
2 mM triethylamine
-
1 mM EDTA
-
5 mM MgCl₂
-
10 μM GDP
-
1 mM dithiothreitol
-
100 mM NaCl
-
0.2 U/ml adenosine deaminase
-
0.2 nM [³⁵S]GTPγS
-
0.5% bovine serum albumin
-
-
Compound Addition: this compound or CCPA is added in a concentration range of 0.1 nM to 10 μM.
-
Incubation: The mixture is incubated for 2 hours at 25°C.
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of 10 μM GTPγS.
-
Measurement: Binding is determined after filtration over multiscreen FB fiberglass filters, followed by scintillation measurement.
In Vivo Effects: A Comparative Summary
The differing pharmacological profiles of this compound and CCPA translate to distinct in vivo effects, particularly concerning cardiovascular function.
-
Heart Rate: In preclinical models, CCPA induces a significant, concentration-dependent reduction in heart rate, which can escalate to a complete AV block at higher concentrations. In contrast, this compound causes only a slight reduction in heart rate and does not induce an AV block even at high concentrations. Clinical studies in humans have shown that this compound has no significant effect on heart rate at rest.
-
Cardioprotection: Both full and partial A1R agonists have demonstrated cardioprotective effects in preclinical models of myocardial infarction. CCPA has been shown to reduce infarct size in models of ischemia/reperfusion injury. This compound has also shown a full cardioprotective potential in similar models.
-
Neuropathic Pain: While A1R activation is implicated in pain modulation, studies using this compound in neuropathic pain models in mice did not show significant analgesic effects, whereas a full A1R agonist did show some effect on potassium currents in dorsal root ganglia neurons.
Conclusion
The comparison between this compound and CCPA highlights the critical role of agonist efficacy in determining the therapeutic profile of an A1R-targeting compound. CCPA, as a full agonist, provides a powerful tool for elucidating the maximal physiological response to A1R activation but is associated with significant side effects such as bradycardia. This compound, as a partial agonist, offers a more nuanced approach, potentially retaining the desired therapeutic effects like cardioprotection while mitigating the dose-limiting side effects observed with full agonists. The potential for biased agonism at other adenosine receptors, such as A2B, adds another layer of complexity to the pharmacological profile of this compound that warrants further investigation. This guide underscores the importance of a thorough comparative analysis when selecting the appropriate pharmacological tool for A1 adenosine receptor research and development.
References
Capadenoson versus the non-selective agonist NECA in functional assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of Capadenoson, a partial adenosine A₁ receptor agonist, and 5'-N-Ethylcarboxamidoadenosine (NECA), a non-selective adenosine receptor agonist. The information presented herein is supported by experimental data from published scientific literature, offering insights into their respective potencies and efficacies in key functional assays.
Introduction
This compound is a selective partial agonist for the adenosine A₁ receptor (A₁AR), a G-protein coupled receptor (GPCR) involved in various physiological processes, particularly in the cardiovascular system.[1] Its partial agonism is a key characteristic, suggesting it may offer a more favorable therapeutic window compared to full agonists by reducing the potential for receptor desensitization and side effects.[2] NECA, in contrast, is a potent, non-selective agonist for all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃), making it a valuable tool for in vitro characterization of adenosine receptor signaling but limiting its therapeutic potential due to its broad activity.[3] This guide will delve into the functional differences between these two compounds through a comparative analysis of their performance in cAMP, [³⁵S]GTPγS binding, and β-arrestin recruitment assays.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data on the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and NECA in various functional assays targeting the adenosine A₁ receptor.
| Functional Assay | Compound | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Receptor Subtype(s) | Reference |
| cAMP Inhibition Assay | This compound | Not explicitly stated | Full agonist | A₁ | [4] |
| NECA | 56 nM (IC₅₀) | Full agonist | A₁ | [4] | |
| [³⁵S]GTPγS Binding Assay | This compound | 0.1 nM | 74% (relative to CCPA) | A₁ | |
| NECA | Not directly compared | Full agonist | A₁ | ||
| β-arrestin 2 Recruitment | This compound | 212 nM | Partial agonist | A₁ | |
| NECA | 115 nM | Full agonist | A₁ | ||
| Receptor Binding Affinity (Kᵢ) | NECA | 14 nM | N/A | Human A₁ | |
| 20 nM | N/A | Human A₂A | |||
| 6.2 nM | N/A | Human A₃ | |||
| 2.4 µM (EC₅₀) | N/A | Human A₂B |
Note: EC₅₀ values represent the concentration of the agonist that produces 50% of its maximal effect. Eₘₐₓ represents the maximum response achievable by the agonist. Full agonists are defined as having an Eₘₐₓ of 100%, while partial agonists have an Eₘₐₓ of less than 100%.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: A₁ Adenosine Receptor Signaling Pathway
Caption: General Workflow for a Functional GPCR Assay
Experimental Protocols
cAMP Inhibition Assay (GloSensor™ Technology)
This assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production following the activation of Gαi-coupled receptors like the A₁AR.
Materials:
-
HEK293 cells stably expressing the human A₁ adenosine receptor and a GloSensor™ cAMP reporter.
-
GloSensor™ cAMP reagent.
-
This compound and NECA.
-
Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).
-
Assay buffer (e.g., HBSS).
-
White, opaque 96-well microplates.
Procedure:
-
Cell Seeding: Seed the HEK293-A₁AR-GloSensor™ cells into 96-well plates and incubate overnight to allow for cell attachment.
-
Reagent Preparation: Prepare serial dilutions of this compound and NECA in assay buffer. Also, prepare a solution of forskolin.
-
GloSensor™ Reagent Incubation: Remove the cell culture medium and add the GloSensor™ cAMP reagent dissolved in assay buffer to each well. Incubate the plate at room temperature in the dark.
-
Compound Addition: Add the diluted this compound or NECA to the respective wells.
-
Stimulation: Add forskolin to all wells to induce cAMP production.
-
Signal Measurement: Measure luminescence using a plate reader. The decrease in luminescence signal corresponds to the inhibition of cAMP production.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and Eₘₐₓ values.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by determining the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Materials:
-
Cell membranes prepared from cells expressing the human A₁ adenosine receptor.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (Guanosine diphosphate).
-
This compound and NECA.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from A₁AR-expressing cells through homogenization and centrifugation.
-
Reaction Mixture Preparation: In a microplate, combine the cell membranes, GDP, and varying concentrations of this compound or NECA in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-radiolabeled GTP analog). Plot the specific binding against the agonist concentration to calculate EC₅₀ and Eₘₐₓ values.
Conclusion
The functional assays presented in this guide highlight the distinct pharmacological profiles of this compound and NECA. This compound demonstrates potent and partial agonism at the adenosine A₁ receptor, as evidenced by its sub-nanomolar potency in GTPγS binding and its partial efficacy in β-arrestin recruitment assays. While it acts as a full agonist in inhibiting cAMP production, its partiality in other signaling pathways is a defining feature. In contrast, NECA acts as a non-selective, full agonist across multiple adenosine receptor subtypes and signaling pathways. This detailed comparison provides valuable data for researchers in the field of drug discovery and development, aiding in the selection of appropriate pharmacological tools and the design of future experiments to investigate adenosine receptor function.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Capadenoson vs. Adenosine for Cardiac Stress Testing
A Theoretical Comparison in the Absence of Direct Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Capadenoson and adenosine for their potential use in cardiac stress testing. It is important to note that while adenosine is a well-established agent for this indication, this compound has not been clinically evaluated for cardiac stress testing. Therefore, this comparison is based on the known pharmacological profiles of each compound and extrapolates the potential efficacy and safety of this compound in this context.
Executive Summary
Adenosine, a non-selective adenosine receptor agonist, is a standard pharmacological agent for inducing coronary vasodilation in cardiac stress testing. Its activation of A2A receptors leads to increased coronary blood flow, mimicking the effects of exercise. However, its non-selective nature also leads to the activation of other adenosine receptor subtypes (A1, A2B, and A3), which can cause undesirable side effects such as bradycardia, atrioventricular (AV) block, and bronchospasm.
This compound is a partial agonist of the adenosine A1 receptor and also exhibits activity at the A2B receptor.[1][2] It has been investigated in Phase IIa clinical trials for atrial fibrillation and stable angina.[1] Based on its receptor selectivity, this compound would be expected to have a different physiological effect compared to adenosine. A direct comparison in a cardiac stress testing scenario is not available in published literature. This guide will explore the theoretical advantages and disadvantages of a selective A1 partial agonist/A2B agonist like this compound against the non-selective profile of adenosine.
Mechanism of Action and Signaling Pathways
Adenosine: As a non-selective agonist, adenosine activates all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[3] In the context of cardiac stress testing, the desired effect is the activation of A2A receptors on coronary artery smooth muscle cells. This initiates a signaling cascade that leads to vasodilation and increased blood flow.[4]
Diagram 1: Adenosine Signaling Pathway in the Cardiovascular System.
This compound: this compound is a partial agonist at the A1 receptor and also demonstrates activity at the A2B receptor. As a partial A1 agonist, it would be expected to have less pronounced effects on heart rate and AV conduction compared to a full agonist like adenosine. Its A2B activity could potentially contribute to cardioprotective effects.
Diagram 2: Theoretical Signaling Pathway of this compound.
Comparative Data Summary
As no direct comparative studies for cardiac stress testing exist, the following table presents a theoretical comparison based on the known pharmacology of each agent.
| Feature | Adenosine | This compound (Theoretical) |
| Receptor Selectivity | Non-selective (A1, A2A, A2B, A3) | Partial A1 agonist, A2B agonist |
| Primary Desired Effect | A2A-mediated coronary vasodilation | Not established for stress testing |
| Hemodynamic Effects | ↓ Blood Pressure, Variable Heart Rate | Potentially less impact on heart rate |
| Common Side Effects | Flushing, chest discomfort, dyspnea, AV block, bronchospasm | Expected to have fewer A1-mediated side effects (e.g., severe bradycardia, AV block) |
| Clinical Use | Established for cardiac stress testing | Investigated for atrial fibrillation and stable angina |
Experimental Protocols
Adenosine Administration for Cardiac Stress Testing:
The standard protocol for adenosine administration during myocardial perfusion imaging involves a continuous intravenous infusion.
Diagram 3: Standard Adenosine Stress Test Protocol.
Methodology:
-
Establish intravenous access.
-
Begin a continuous infusion of adenosine at a rate of 140 mcg/kg/min.
-
At 3 minutes into the infusion, inject the radiotracer (e.g., Thallium-201 or Technetium-99m).
-
Continue the adenosine infusion for an additional 3 minutes (total infusion time of 6 minutes).
-
Monitor the patient's electrocardiogram (ECG), blood pressure, and heart rate continuously throughout the infusion and for a period post-infusion.
-
Proceed with myocardial perfusion imaging.
Hypothetical this compound Protocol for Cardiac Stress Testing:
A protocol for this compound in this setting has not been established. Based on its use in clinical trials for other indications, an oral administration route might be considered, which would represent a significant departure from the intravenous administration of current stress agents. The onset and duration of action would need to be carefully characterized to determine the appropriate timing for radiotracer injection and imaging.
Discussion and Future Perspectives
The primary advantage of adenosine in cardiac stress testing lies in its potent and rapid A2A receptor-mediated coronary vasodilation. However, its lack of receptor selectivity is a significant drawback, leading to a well-documented side effect profile.
Theoretically, a drug like this compound, with its partial A1 agonism, could offer a safer alternative by minimizing the risk of severe bradycardia and AV block. Its A2B receptor activity might also confer cardioprotective benefits. However, the critical unknown is whether this compound can induce sufficient coronary vasodilation to be an effective stress agent. Its primary mechanism of action is not targeted at the A2A receptor, which is the key mediator of the desired hyperemic response.
Further research, including preclinical studies to assess the coronary vasodilatory effects of this compound and subsequent clinical trials directly comparing it to adenosine, would be necessary to determine its efficacy and safety for cardiac stress testing. Without such data, its use in this application remains purely speculative. Researchers in drug development may consider exploring selective A1 partial agonists with additional A2A activity to combine the potential for a better safety profile with proven vasodilatory effects.
References
- 1. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]
- 3. Adenosine receptors and the heart: role in regulation of coronary blood flow and cardiac electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Adenosine [cvpharmacology.com]
A Comparative Guide to Capadenoson and Regadenoson for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Capadenoson and Regadenoson, two adenosine receptor agonists with distinct pharmacological profiles and therapeutic applications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support cardiovascular research and drug development.
At a Glance: Key Differences
| Feature | This compound | Regadenoson |
| Primary Mechanism | Partial Agonist at A₁ Adenosine Receptor | Selective Agonist at A₂A Adenosine Receptor |
| Primary Therapeutic Target | Cardioprotection, Anti-ischemic effects | Coronary Vasodilation for Myocardial Perfusion Imaging |
| Receptor Selectivity | High selectivity for A₁ over A₂A and A₂B receptors.[1] | High selectivity for A₂A over A₁, A₂B, and A₃ receptors.[2][3] |
| Administration | Oral[4] | Intravenous bolus[5] |
Pharmacological Profile: A Quantitative Comparison
The fundamental difference between this compound and Regadenoson lies in their interaction with the subtypes of adenosine receptors. This compound is a partial agonist of the A₁ receptor, suggesting it can modulate receptor activity to provide therapeutic benefits without the pronounced side effects of full agonists. In contrast, Regadenoson is a selective agonist for the A₂A receptor, leading to potent coronary vasodilation.
Table 1: Adenosine Receptor Binding Affinity and Potency
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Potency (EC₅₀) | Source |
| This compound | Human A₁ | - | 0.1 nM | |
| Human A₂A | - | 180 nM (1,800-fold selective for A₁) | ||
| Human A₂B | - | 90 nM (900-fold selective for A₁) | ||
| Human A₃ | No significant activity | - | ||
| Regadenoson | Human A₂A | 1269 nM | 6.4 nM | |
| Human A₁ | 16460 nM (>10-fold selective for A₂A) | - | ||
| Human A₂B | Negligible affinity | - | ||
| Human A₃ | Negligible affinity | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Recent studies suggest that this compound may also exhibit biased agonism at the A₂B adenosine receptor, which could contribute to its cardioprotective effects.
Table 2: Comparative Pharmacokinetics
| Parameter | This compound | Regadenoson | Source |
| Administration | Oral | Intravenous Bolus | , |
| Volume of Distribution (Vd) | - | Central: 11.5 L; Steady State: 78.7 L | |
| Clearance (CL) | - | 37.8 L/h | |
| Half-life (t½) | - | Initial phase: 2-4 minutes; Intermediate phase: ~30 minutes; Terminal phase: ~2 hours | |
| Renal Excretion | - | ~58% of total elimination |
Mechanism of Action: Signaling Pathways
This compound and Regadenoson elicit their effects through different G-protein coupled receptor (GPCR) signaling pathways.
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized method for determining the binding affinity of compounds like this compound and Regadenoson to adenosine receptor subtypes.
1. Membrane Preparation:
-
Tissues or cells expressing the target adenosine receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a suitable buffer, and protein concentration is determined.
2. Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a specific radioligand for the target receptor (e.g., [³H]CCPA for A₁ receptors) and varying concentrations of the test compound (this compound or Regadenoson).
-
The reaction is carried out in a final volume of ~250 µL per well.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
Scintillation cocktail is added to the dried filters, and radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Myocardial Perfusion Imaging with Regadenoson
This protocol outlines the clinical procedure for using Regadenoson as a pharmacologic stress agent in myocardial perfusion imaging (MPI).
1. Patient Preparation:
-
Patients should abstain from caffeine-containing products for at least 12 hours prior to the procedure.
-
An intravenous line is established for drug and radiotracer administration.
2. Regadenoson Administration:
-
A fixed dose of 0.4 mg (5 mL) of Regadenoson is administered as a rapid intravenous injection over approximately 10 seconds.
-
This is immediately followed by a 5 mL saline flush.
3. Radiotracer Injection:
-
A radiopharmaceutical imaging agent (e.g., Tc-99m sestamibi) is injected 10-20 seconds after the saline flush.
4. Image Acquisition:
-
Stress imaging (e.g., SPECT or PET) is initiated approximately 45-60 minutes after radiotracer injection.
-
Resting images are acquired at a separate time for comparison.
5. Monitoring and Reversal:
-
The patient's electrocardiogram (ECG), heart rate, and blood pressure are continuously monitored.
-
In case of severe adverse reactions, aminophylline can be administered as a reversal agent.
Clinical Trial Insights
This compound in Stable Angina
A proof-of-concept, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of single oral doses of this compound (1, 2.5, 5, 10, and 20 mg) in male patients with stable angina. The primary efficacy variable was the change in heart rate at a comparable maximum workload during an exercise tolerance test. The study demonstrated a dose-dependent reduction in exercise-induced heart rate, with significant effects at the 10 mg and 20 mg doses. This was associated with an increase in total exercise time and time to 1-mm ST-segment depression, indicating an anti-ischemic effect.
Regadenoson in Myocardial Perfusion Imaging
The efficacy and safety of Regadenoson for MPI were established in two large-scale, phase 3, randomized, double-blind, non-inferiority trials (ADVANCE MPI 1 and 2), which compared Regadenoson to adenosine. These studies demonstrated that a single bolus of Regadenoson was non-inferior to a standard adenosine infusion for the detection of reversible perfusion defects. Regadenoson was also found to be better tolerated, with a lower incidence of common side effects such as flushing, chest pain, and dyspnea.
Summary and Future Directions
This compound and Regadenoson represent two distinct approaches to modulating the adenosine receptor system for cardiovascular applications. This compound's profile as a partial A₁ agonist holds promise for chronic oral therapies aimed at cardioprotection and the management of stable angina. In contrast, Regadenoson has been successfully established as a selective A₂A agonist for acute intravenous use in diagnostic imaging, offering a safer and more convenient alternative to non-selective adenosine agonists.
Future research may focus on further elucidating the clinical implications of this compound's partial agonism and its potential A₂B receptor activity. For Regadenoson, ongoing studies continue to explore its application in various patient populations and in conjunction with advanced imaging modalities. The distinct mechanisms and pharmacological properties of these two agents provide a rich area for further investigation and development of novel cardiovascular therapies.
References
- 1. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The new oral adenosine A1 receptor agonist this compound in male patients with stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Capadenoson's effects (rat vs. dog vs. human).
A Comparative Analysis of Capadenoson's Pharmacological Profile in Rats, Dogs, and Humans
This compound, a partial agonist of the adenosine A1 receptor, has been investigated for its potential therapeutic effects in cardiovascular diseases. This guide provides a comprehensive cross-species comparison of its activity in rats, dogs, and humans, focusing on its pharmacokinetics, pharmacodynamics, and the underlying signaling mechanisms. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the translational aspects of this compound's effects.
Pharmacokinetics: A Comparative Overview
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Human |
| Administration Route | Not Reported | Oral | Oral |
| Dose | Not Reported | 7.5 mg twice daily[1][2] | 1, 2.5, 5, 10, 20 mg (single dose)[3] |
| Cmax (Maximum Concentration) | Not Reported | Not Reported | Not Reported |
| Tmax (Time to Maximum Concentration) | Not Reported | Not Reported | Not Reported |
| AUC (Area Under the Curve) | Not Reported | Not Reported | Not Reported |
| Bioavailability | Good oral bioavailability reported[4] | Not Reported | Not Reported |
| Half-life (t½) | Not Reported | Not Reported | ~20 hours[5] |
Pharmacodynamics: Effects on Cardiovascular Function
This compound's pharmacodynamic effects have been primarily investigated in the context of its cardioprotective and anti-ischemic properties.
Effects on Heart Rate
In a study on dogs with induced heart failure, chronic oral administration of this compound did not significantly affect heart rate. Conversely, in a clinical trial involving male patients with stable angina, single oral doses of this compound demonstrated a consistent trend for a dose-dependent reduction in heart rate during exercise. Specifically, significant reductions of 12.2 and 6.8 beats per minute were observed with 10 mg and 20 mg doses, respectively. Studies on the effects of adenosine A1 receptor agonists in rats suggest a potential for bradycardia.
Effects on Blood Pressure
Other Cardiovascular Effects
In dogs with heart failure, this compound treatment led to a significant improvement in left ventricular function, evidenced by an increase in ejection fraction and a decrease in end-diastolic and end-systolic volumes. In humans with stable angina, this compound was associated with an improved total exercise time and a prolongation of the time to ischemia.
Table 2: Pharmacodynamic Effects of this compound
| Parameter | Rat | Dog | Human |
| Heart Rate | Expected decrease based on A1 agonism | No significant change in heart failure model | Dose-dependent reduction in exercise heart rate |
| Blood Pressure | Expected decrease based on A1 agonism | No significant change in heart failure model | Not a primary endpoint in stable angina trial |
| Cardiac Function | Not Reported | Improved left ventricular function in heart failure model | Improved exercise tolerance and time to ischemia in stable angina |
Adverse Effects
The available literature suggests a generally favorable safety profile for this compound. In the study on dogs with heart failure, no adverse effects such as bradycardia or atrioventricular block were observed. Human clinical trials in patients with stable angina were designed as dose-escalating studies to evaluate safety and efficacy, but specific adverse event data are not detailed in the provided abstracts. It is worth noting that some preclinical toxicity studies on other adenosine agonists have reported adverse effects in rats and dogs.
Experimental Protocols
Canine Model of Heart Failure
A commonly used preclinical model to evaluate the efficacy of this compound is the microembolization-induced heart failure model in dogs.
-
Animal Model: Healthy mongrel dogs are subjected to multiple sequential intracoronary microembolizations to induce chronic heart failure. This procedure leads to a reproducible and stable model of heart failure with reduced left ventricular ejection fraction.
-
Dosing: In one study, this compound was administered orally at a dose of 7.5 mg twice daily for 12 weeks.
-
Assessments: Key parameters evaluated include left ventricular function (ejection fraction, end-diastolic and end-systolic volumes) via techniques like angiography, as well as hemodynamic monitoring.
Workflow for the canine heart failure model.
Human Stable Angina Trial
A proof-of-concept clinical trial was conducted to evaluate the efficacy and safety of this compound in male patients with stable angina.
-
Study Design: A randomized, double-blind, placebo-controlled, single dose-escalating, multicenter trial.
-
Participants: Male patients with stable angina.
-
Dosing: Single oral doses of this compound at 1, 2.5, 5, 10, and 20 mg were compared against a placebo.
-
Primary Efficacy Variable: The absolute difference in heart rate at the maximum comparable level of workload between baseline and post-dose exercise tolerance tests.
-
Secondary Variables: Total exercise time and time to 1-mm ST-segment depression were also measured.
Workflow for the human stable angina clinical trial.
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the following steps:
-
Receptor Binding: this compound binds to the A1 adenosine receptor on the cell surface.
-
G-protein Activation: This binding activates the associated inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to various downstream effects, including the modulation of protein kinase A (PKA) activity and the opening of potassium channels, which can lead to hyperpolarization and reduced cellular excitability. Some studies also suggest the involvement of protein kinase C (PKC) in the downstream signaling of A1 receptor activation.
Signaling pathway of this compound via the A1 adenosine receptor.
References
- 1. Cardiovascular effects of two adenosine constant rate infusions in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Therapy with a Partial Adenosine A1 Receptor Agonist, Improves Left Ventricular Function and Remodeling in Dogs with Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new oral adenosine A1 receptor agonist this compound in male patients with stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Capadenoson and Other A1 Adenosine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Capadenoson, a partial A1 adenosine receptor (A1AR) agonist, with other notable A1AR modulators. The information presented herein is intended to support research and development efforts by offering a detailed overview of their pharmacological properties, mechanisms of action, and the experimental methodologies used for their characterization.
Introduction to A1 Adenosine Receptor Modulation
The A1 adenosine receptor, a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, particularly in the cardiovascular and central nervous systems. Its activation is associated with cardioprotective effects, anti-inflammatory responses, and neuromodulation. Consequently, the A1AR has emerged as a significant therapeutic target for conditions such as angina, heart failure, and neuropathic pain.[1] Modulators of the A1AR can be broadly categorized as full agonists, partial agonists, and antagonists, each with distinct therapeutic potentials and side-effect profiles.
This compound (BAY 68-4986) is a non-nucleoside partial agonist of the A1AR that has been investigated in clinical trials for stable angina and atrial fibrillation.[2][3] Its development has been driven by the hypothesis that partial agonism could offer a favorable therapeutic window, providing sufficient efficacy while mitigating the adverse effects associated with full A1AR activation, such as bradycardia and atrioventricular block.[2] This guide will compare the in vitro and in vivo pharmacological characteristics of this compound with other key A1AR modulators, including the full agonists N6-cyclopentyladenosine (CPA) and 5'-N-ethylcarboxamidoadenosine (NECA), the partial agonist Neladenoson, and various antagonists.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and other A1AR modulators, focusing on their binding affinity (Ki), potency (EC50) in functional assays, and selectivity for the A1AR over other adenosine receptor subtypes.
Table 1: Binding Affinity (Ki) of A1AR Modulators
| Compound | Type | Human A1AR Ki (nM) | Species | Reference(s) |
| This compound | Partial Agonist | ~0.1 - 1.0 | Human | [2] |
| Neladenoson | Partial Agonist | - | - | |
| CPA | Full Agonist | ~1.0 | Human | |
| NECA | Full Agonist | ~6.7 | Human | |
| CVT-3619 | Partial Agonist | 55 | Human | |
| DPCPX | Antagonist | ~0.3 - 1.0 | Human |
Table 2: Functional Potency (EC50) and Efficacy of A1AR Agonists
| Compound | Assay | EC50 (nM) | Efficacy (% of Full Agonist) | Species | Reference(s) |
| This compound | GTPγS Binding | 0.1 | 74% (vs CPA) | Human | |
| Neladenoson | - | - | Partial Agonist | - | |
| CPA | GTPγS Binding | 0.3 | 100% | Human | |
| NECA | cAMP Inhibition | ~10 | 100% | Human |
Table 3: Adenosine Receptor Subtype Selectivity of this compound
| Receptor Subtype | Selectivity Factor (vs A1AR) | Reference(s) |
| A2A | 1800 | |
| A2B | 900 | |
| A3 | No significant activity |
A1 Adenosine Receptor Signaling Pathway
Activation of the A1AR by an agonist initiates a cascade of intracellular signaling events primarily mediated by inhibitory G proteins (Gi/Go). The diagram below illustrates the canonical A1AR signaling pathway.
Caption: Canonical A1 Adenosine Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize A1AR modulators. Specific details may vary between laboratories and experimental setups.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A1AR.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the A1AR.
-
Incubation: A fixed concentration of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist and is used to determine the potency (EC50) and efficacy of the compound.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the A1AR are used.
-
Incubation: Membranes are incubated with varying concentrations of the agonist in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-protein Activation: Agonist binding to the A1AR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Detection: The reaction is terminated, and the amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and the maximal effect (Emax) relative to a full agonist.
Caption: Workflow for a GTPγS Binding Assay.
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A1AR activation, to determine agonist potency and efficacy.
Methodology:
-
Cell Culture: Whole cells expressing the A1AR are used.
-
Stimulation: Cells are pre-treated with forskolin or another adenylyl cyclase activator to induce cAMP production. Subsequently, varying concentrations of the A1AR agonist are added.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., ELISA, HTRF) or reporter gene assays.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and a dose-response curve is generated to determine the IC50 (which corresponds to the EC50 for inhibition).
Conclusion
This compound demonstrates high affinity and partial agonist activity at the human A1 adenosine receptor, with significant selectivity over other adenosine receptor subtypes. Its pharmacological profile, characterized by a submaximal efficacy compared to full agonists like CPA, supports the therapeutic strategy of partial agonism to achieve a balance between desired cardioprotective effects and dose-limiting side effects. The development of other partial agonists, such as Neladenoson, further underscores the interest in this approach for chronic cardiovascular diseases. The experimental protocols detailed in this guide provide a foundation for the continued investigation and comparison of novel A1AR modulators. Further research focusing on biased agonism and the in vivo consequences of partial A1AR activation will be crucial in advancing the therapeutic potential of this important drug target.
References
- 1. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Capadenoson: A Comparative Analysis of its Selectivity for Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Capadenoson's selectivity for the adenosine A1 receptor compared to other adenosine receptor subtypes (A2A, A2B, and A3). The information is supported by experimental data from published literature, offering a valuable resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a partial agonist of the adenosine A1 receptor.[1] Experimental data consistently demonstrates its high potency and selectivity for the A1 receptor subtype. Notably, research has also revealed significant functional activity at the A2B receptor, leading to the suggestion of reclassifying this compound as a dual A1/A2B receptor agonist.[2][3] Its selectivity profile is generally ranked as A1 > A2B > A2A >> A3.[4] This guide presents a detailed comparison of this compound's binding affinity and functional potency with other standard adenosine receptor ligands.
Data Presentation
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and other key adenosine receptor ligands.
Table 1: Functional Potency (EC50) of Adenosine Receptor Agonists
| Compound | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) | Reference |
| This compound | 0.1 | - | - | No activity | [5] |
| This compound | 0.66 | 1,400 | 1.1 | - | |
| NECA (non-selective) | - | - | 2,500 | - | |
| CGS 21680 (A2A selective) | - | 4.5 | - | - |
Note: '-' indicates data not available in the cited source.
Table 2: Binding Affinity (Ki) of Adenosine Receptor Ligands
| Compound | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) | Reference |
| This compound | 1.4 | - | - | - | |
| NECA (non-selective) | - | - | - | - | |
| CGS 21680 (A2A selective) | - | - | - | - |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays designed to determine the affinity and functional activity of compounds at G protein-coupled receptors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A1 receptors or [³H]CGS 21680 for A2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays, such as the cAMP accumulation assay, are used to measure the ability of a compound to activate a receptor and elicit a cellular response, thus determining its functional potency (EC50).
General Protocol:
-
Cell Culture: Cells (e.g., CHO or HEK293) expressing the adenosine receptor subtype of interest are cultured.
-
Stimulation: The cells are treated with varying concentrations of the agonist (e.g., this compound). For Gi-coupled receptors like A1 and A3, adenylyl cyclase is typically stimulated with forskolin to induce cAMP production, and the ability of the agonist to inhibit this production is measured. For Gs-coupled receptors like A2A and A2B, the ability of the agonist to directly stimulate cAMP production is measured.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the cAMP levels against the logarithm of the agonist concentration.
Mandatory Visualization
Adenosine Receptor Signaling Pathways
Caption: G protein signaling pathways of adenosine receptor subtypes.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for determining adenosine receptor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]
- 4. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biased Agonism of Capadenoson: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Capadenoson's performance against other adenosine receptor agonists, supported by experimental data. It delves into the concept of biased agonism, a key feature of this compound's pharmacological profile, and offers detailed methodologies for replicating the cited findings.
This compound, a selective partial agonist of the A1 adenosine receptor (A1AR), has garnered significant interest for its unique signaling properties. Unlike traditional agonists, this compound exhibits biased agonism, preferentially activating certain downstream signaling pathways over others. This guide summarizes the key findings from published studies, presenting a comparative analysis of this compound and other well-known adenosine receptor agonists.
Performance Comparison: G-Protein vs. β-Arrestin Signaling
The biased agonism of this compound is most evident in its differential effects on the G-protein-mediated cAMP (cyclic adenosine monophosphate) inhibition pathway and the β-arrestin recruitment pathway. While it acts as a full agonist for inhibiting cAMP production, it demonstrates only partial agonism for the recruitment of β-arrestin 2.[1][2] This functional selectivity is believed to contribute to its improved safety profile, potentially retaining cardioprotective effects without inducing the bradycardia associated with full A1AR activation.[3][4]
Below are tables summarizing the quantitative data from comparative studies.
Table 1: Potency (EC50/IC50) of Adenosine Receptor Agonists in cAMP and β-Arrestin 2 Recruitment Assays
| Compound | Assay | Species | Cell Line | Potency (nM) | Reference |
| This compound | cAMP Inhibition | Human | CHO | 0.1 | [3] |
| β-arrestin 2 Recruitment | Human | HEK 293 | 209 ± 60.7 | ||
| NECA | cAMP Inhibition | Human | - | - | - |
| β-arrestin 2 Recruitment | Human | HEK 293 | 121 | ||
| CPA | cAMP Inhibition | Human | HEK 293 | 16 | |
| β-arrestin 2 Recruitment | Human | HEK 293 | 129 | ||
| Neladenoson | cAMP Inhibition | Human | - | - | |
| Ca2+ Influx | Human | - | Biased away from | ||
| VCP746 | cAMP Inhibition | Human | - | - | |
| Ca2+ Influx | Human | - | Biased away from |
Note: "-" indicates data not specified in the provided search results. Potency values are presented as reported in the respective studies.
Table 2: Efficacy (Emax) of Adenosine Receptor Agonists in β-Arrestin 2 Recruitment Assays
| Compound | Efficacy (% of CPA) | Reference |
| This compound | 41.8 | |
| CPA | 100 | |
| NECA | ~100 |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
cAMP Accumulation Assay (General Protocol)
This assay measures the ability of an agonist to inhibit the production of cAMP, typically stimulated by forskolin.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor are commonly used.
-
Assay Principle: The assay quantifies intracellular cAMP levels. In the context of A1AR (a Gi-coupled receptor), agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
-
Procedure:
-
Cells are seeded in appropriate microplates and incubated.
-
Cells are then treated with the test compound (e.g., this compound, CPA, NECA) at various concentrations.
-
Adenylyl cyclase is stimulated with forskolin.
-
Following incubation, cell lysates are prepared.
-
cAMP levels are determined using a competitive immunoassay, often employing a labeled cAMP tracer and a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data is analyzed to determine the IC50 value, representing the concentration of the agonist that causes 50% of the maximal inhibition of cAMP production.
-
β-Arrestin 2 Recruitment Assay (NanoBiT® Technology)
This assay directly measures the interaction between the activated A1AR and β-arrestin 2.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are co-transfected with constructs for the A1AR fused to the Large Bit (LgBiT) subunit of NanoLuc® luciferase and β-arrestin 2 fused to the Small Bit (SmBiT) subunit.
-
Assay Principle: This is a protein-protein interaction assay. Agonist binding to the A1AR induces a conformational change, leading to the recruitment of β-arrestin 2. This brings the LgBiT and SmBiT subunits of the luciferase into close proximity, resulting in a functional enzyme that generates a luminescent signal in the presence of its substrate.
-
Procedure:
-
Transfected cells are seeded in white, clear-bottom microplates.
-
The cells are then treated with the test compounds at various concentrations.
-
The luciferase substrate is added.
-
Luminescence is measured over time using a plate reader.
-
The data is analyzed to determine the EC50 value, representing the concentration of the agonist that produces 50% of the maximal β-arrestin 2 recruitment.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow for assessing biased agonism.
Caption: A1AR Signaling Pathways
Caption: Biased Agonism Workflow
References
- 1. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Capadenoson in Adenosine A1 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacological tools available for the study of the adenosine A1 receptor (A1R), offering alternatives to the partial agonist Capadenoson. The information presented herein is intended to assist researchers in selecting the most appropriate compounds for their specific experimental needs, with a focus on binding affinity, functional activity, and selectivity.
Introduction to Adenosine A1 Receptor Modulation
The adenosine A1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, particularly in the cardiovascular, central nervous, and renal systems. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Pharmacological modulation of the A1R is a significant area of research for therapeutic interventions in conditions such as cardiac arrhythmias, heart failure, and neuropathic pain.
This compound is a non-nucleoside partial agonist of the A1R that has been investigated in clinical trials.[3][4] However, the diverse needs of preclinical research often necessitate a range of pharmacological tools with varying properties, including full agonists, partial agonists, and antagonists. This guide explores several key alternatives to this compound, providing comparative data to inform compound selection.
Comparison of Adenosine A1 Receptor Ligands
The following tables summarize the quantitative data for this compound and its alternatives. Data is presented for human receptors where available to ensure clinical relevance.
Table 1: Agonist and Partial Agonist Alternatives to this compound
| Compound | Type | Ki (nM) at human A1R | EC50 (nM) at human A1R | Selectivity (fold) vs. A2A / A2B / A3 | Key Features |
| This compound | Partial Agonist | ~0.66[5] | 0.1 | >1800 (A2a), >900 (A2b), inactive (A3) | Non-nucleoside structure; orally bioavailable. |
| Neladenoson | Partial Agonist | - | - | More selective than this compound. | A derivative of this compound with potentially fewer off-target effects. |
| Tecadenoson | Full Agonist | 2.1 | - | Selective for A1R. | Nucleoside analog; has been investigated for paroxysmal supraventricular tachycardia. |
| CVT-3619 | Partial Agonist | 55 | - | >200 (A2A), >1000 (A2B), >20 (A3) | Potential for enhanced insulin sensitivity with fewer cardiovascular side effects. |
Table 2: Antagonist Alternatives for A1 Receptor Research
| Compound | Type | Ki (nM) at human A1R | IC50 (nM) at human A1R | Selectivity (fold) vs. A2A / A2B / A3 | Key Features |
| DPCPX | Antagonist | 3.9 | - | ~33 (A2A), ~13 (A2B), ~1026 (A3) | Potent and highly selective A1R antagonist; widely used as a research tool. |
| Rolofylline (KW-3902) | Antagonist | <10 | 20-70 (inhibition of osteoclast formation) | >200-fold vs A2A | Selective A1R antagonist investigated for heart failure. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of A1R function and the methodologies used to study it, the following diagrams illustrate the primary signaling cascade and typical experimental workflows.
Adenosine A1 Receptor Signaling Pathway
Activation of the A1R by an agonist leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP. This pathway is fundamental to the physiological effects mediated by the A1R.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflows
The following diagrams outline the key steps in common assays used to characterize A1R ligands.
Radioligand Binding Assay Workflow
This assay measures the affinity of a ligand for the A1R by quantifying the displacement of a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay Workflow
This assay determines the functional effect of a ligand on A1R activity by measuring changes in intracellular cAMP levels.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1R).
-
Radioligand: [3H]DPCPX (a selective A1R antagonist).
-
Test compounds (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]DPCPX (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (for Gi-coupled receptors)
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound at the adenosine A1 receptor.
Materials:
-
A cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1R).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (agonists or antagonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates and culture overnight to allow for attachment.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes).
-
Compound Addition:
-
For Agonist Testing: Add varying concentrations of the agonist to the wells.
-
For Antagonist Testing: Add varying concentrations of the antagonist, followed by a fixed concentration of a known A1R agonist (typically at its EC80).
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
For Agonists: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.
-
For Antagonists: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
-
Conclusion
The selection of a pharmacological tool for adenosine A1 receptor research is critical for obtaining reliable and interpretable data. This guide provides a comparative overview of several alternatives to this compound, including both agonists and antagonists, with varying properties. By considering the binding affinity, functional activity, and selectivity data presented, alongside the provided experimental context, researchers can make informed decisions to advance their studies on the physiological and pathological roles of the adenosine A1 receptor.
References
- 1. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-kinetics relationships of this compound derivatives as adenosine A1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Capadenoson
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure during the handling of Capadenoson. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| General Laboratory Use | Lab coat, safety glasses with side shields, and nitrile gloves. |
| Weighing and Aliquoting | Disposable gown, double nitrile gloves, and safety goggles. Use of a ventilated balance enclosure or fume hood is highly recommended. |
| Solution Preparation | Chemical splash goggles, double nitrile gloves, and a lab coat. All solution preparations should be performed in a certified chemical fume hood. |
| Spill Cleanup | Disposable coveralls, double nitrile gloves, shoe covers, and a full-face respirator with appropriate cartridges. |
Operational Plan for Handling
A systematic approach to handling this compound will minimize risks. Follow these procedural steps:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box, to contain any potential contamination.[2]
-
Pre-Handling Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing: When weighing solid this compound, use a ventilated balance enclosure to prevent inhalation of airborne particles. Use anti-static weighing paper or a tared container.
-
Solution Preparation: this compound is soluble in DMSO.[3] When preparing solutions, add the solvent to the solid slowly to avoid splashing. Work within a fume hood to minimize inhalation of vapors.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all single-use PPE as hazardous waste.[2]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless compatibility is known. |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use.[2] |
All waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. The primary recommended method for the destruction of pharmaceutical waste is high-temperature incineration.
Experimental Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a research laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
Storage
This compound powder should be stored at -20°C for long-term stability. Stock solutions can also be stored at -20°C for up to one year. Avoid repeated freeze-thaw cycles.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. These guidelines are based on best practices for handling potent pharmaceutical compounds and should be supplemented by institution-specific safety procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
